molecular formula C16H24N2O2 B112077 (S)-1-Boc-2-benzylpiperazine CAS No. 169447-86-3

(S)-1-Boc-2-benzylpiperazine

Cat. No.: B112077
CAS No.: 169447-86-3
M. Wt: 276.37 g/mol
InChI Key: QKUHUJCLUFLGCI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-2-benzylpiperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHUJCLUFLGCI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590508
Record name tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-86-3
Record name 1,1-Dimethylethyl (2S)-2-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Benzylpiperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of (S)-1-Boc-2-benzylpiperazine from Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for the multi-step synthesis of (S)-1-Boc-2-benzylpiperazine, a valuable chiral building block in medicinal chemistry, starting from the readily available bulk chemical, piperazine. The described synthetic pathway involves the formation of a racemic piperazinone intermediate, followed by reduction, classical chiral resolution, and final N-protection. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Synthetic Strategy Overview

The direct asymmetric C-H benzylation of piperazine is a challenging transformation. Therefore, a robust and more conventional multi-step approach is proposed. This strategy leverages established chemical transformations to construct the target molecule with high enantiomeric purity. The overall synthetic pathway is outlined below:

  • Step 1: Synthesis of 3-Benzylpiperazin-2-one (Racemic) : The synthesis begins with the formation of a piperazin-2-one ring, incorporating the benzyl group at the C3 position. This creates the core racemic intermediate.

  • Step 2: Reduction to (±)-2-Benzylpiperazine : The amide functionality of the piperazinone is reduced to the corresponding amine using a powerful hydride reducing agent, yielding racemic 2-benzylpiperazine.

  • Step 3: Chiral Resolution of (±)-2-Benzylpiperazine : The racemic mixture is separated into its constituent enantiomers via diastereomeric salt formation using a chiral resolving agent, L-(+)-tartaric acid. The less soluble (S)-2-benzylpiperazine-L-tartrate salt is selectively crystallized.

  • Step 4: Mono-N-Boc Protection : The enantiomerically pure (S)-2-benzylpiperazine is selectively protected at the N1 position with a tert-butyloxycarbonyl (Boc) group to yield the final target compound, this compound.

Logical Workflow Diagram

(S)-1-Boc-2-benzylpiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of (S)-1-Boc-2-benzylpiperazine, a key chiral intermediate in the synthesis of a wide range of biologically active compounds. This document details its known properties, outlines experimental protocols for its synthesis and analysis, and illustrates its general application in drug discovery workflows.

Physicochemical Properties

This compound, also known as (S)-tert-butyl 2-benzylpiperazine-1-carboxylate, is a versatile building block in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.[1][2]

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂[1]
Molecular Weight 276.38 g/mol [1]
Appearance Pale yellow paste or Colorless to light yellow solid[1]
Purity ≥ 95%[1]
Storage Conditions 0-8°C, Inert atmosphere[1][3]
Predicted and Experimental Physicochemical Data
PropertyValueMethodSource
Melting Point Not available (appears as a paste/solid)-[1]
Boiling Point 382.9 ± 17.0 °CPredicted[3]
Density 1.066 ± 0.06 g/cm³Predicted[3]
pKa 8.45 ± 0.40Predicted[3]
logP 2.5Computed[4]
Solubility Enhanced stability and solubility due to the Boc groupQualitative[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound. The following sections provide representative experimental protocols.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a suitable chiral precursor. A general synthetic approach is outlined below, based on established methods for the synthesis of N-Boc protected and N-alkylated piperazines.

Step 1: N-Boc Protection of a Chiral Piperazine Precursor

This step involves the selective protection of one of the nitrogen atoms of a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) group.

  • Materials: Chiral piperazine precursor, di-tert-butyl dicarbonate (Boc₂O), suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, sodium bicarbonate).

  • Procedure:

    • Dissolve the chiral piperazine precursor in the chosen solvent.

    • Add the base to the solution.

    • Slowly add a solution of Boc₂O in the same solvent at a controlled temperature (e.g., 0°C to room temperature).

    • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting N-Boc protected piperazine by column chromatography.

Step 2: N-Benzylation

The second step involves the alkylation of the remaining free secondary amine with benzyl bromide or a similar benzylating agent.

  • Materials: N-Boc protected chiral piperazine, benzyl bromide, a base (e.g., potassium carbonate, triethylamine), and a suitable solvent (e.g., acetonitrile, dimethylformamide).

  • Procedure:

    • Dissolve the N-Boc protected piperazine in the chosen solvent.

    • Add the base to the suspension.

    • Add benzyl bromide and stir the reaction mixture at room temperature or elevated temperature until completion (monitored by TLC).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Determination of Physicochemical Properties

2.2.1. pKa Determination (Potentiometric Titration)

The pKa of the secondary amine in the piperazine ring can be determined by potentiometric titration.

  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water-methanol mixture).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

2.2.2. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

  • Materials: this compound, n-octanol, water (or a suitable buffer).

  • Procedure:

    • Prepare a solution of the compound in either n-octanol or water.

    • Mix equal volumes of the n-octanol and aqueous phases in a flask.

    • Shake the flask for a sufficient time to allow for equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the logarithm of P.

2.2.3. Chiral Purity Determination (Chiral HPLC)

The enantiomeric purity of this compound is critical for its use in stereospecific synthesis and can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Apparatus: HPLC system with a chiral stationary phase (CSP) column.

  • Procedure:

    • Select a suitable chiral column (e.g., based on cellulose or amylose derivatives).

    • Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation of the enantiomers.

    • Dissolve a sample of this compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualization of Workflows

The following diagrams illustrate the general synthetic workflow for this compound and its application in a typical drug discovery process.

Synthesis_Workflow start Chiral Piperazine Precursor boc_protection N-Boc Protection (Boc)₂O, Base start->boc_protection boc_protected (S)-1-Boc-piperazine boc_protection->boc_protected benzylation N-Benzylation Benzyl Bromide, Base boc_protected->benzylation final_product This compound benzylation->final_product

Caption: General synthetic workflow for this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization start This compound (Chiral Building Block) deprotection Boc Deprotection start->deprotection modification Further Chemical Modification (e.g., acylation, alkylation) deprotection->modification library Library of Derivatives modification->library screening High-Throughput Screening (Target-based assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

References

An In-depth Technical Guide on (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-benzylpiperazine, a key chiral intermediate in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel therapeutics.

Chemical Identity and Structure

This compound, with the IUPAC name tert-butyl (2S)-2-benzylpiperazine-1-carboxylate, is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of its nitrogen atoms and a benzyl group at the chiral center.[1][2] This structure makes it a valuable building block for creating complex molecules, particularly in the field of medicinal chemistry. The Boc group provides stability and allows for selective reactions on the unprotected secondary amine.[3]

  • CAS Number: 169447-86-3[2][3]

  • Molecular Formula: C₁₆H₂₄N₂O₂[2][3]

  • Molecular Weight: 276.37 g/mol [2]

Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

PropertyValueReference(s)
Appearance Colorless to light yellow solid / Pale yellow paste[3][4]
Purity ≥95% to 98%[1][3]
Boiling Point (Predicted) 382.9 ± 17.0 °C[4]
Density (Predicted) 1.066 ± 0.06 g/cm³[4]
pKa (Predicted) 8.45 ± 0.40[4]
Storage Conditions Room temperature, Keep in dark place, Inert atmosphere[1][4]

Note: Some data are based on predictions from chemical modeling software.

Synthesis and Experimental Protocols

General Protocol for N-Boc Protection:

This protocol is adapted from established procedures for the synthesis of N-Boc protected amines.

Materials:

  • (S)-2-benzylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)) (optional, to scavenge any acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-benzylpiperazine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution. If desired, a non-nucleophilic base can be added.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, quench the mixture by adding water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system. Its utility stems from the ability to selectively functionalize the unprotected secondary amine, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. This intermediate is frequently used in the development of potential antidepressants and antipsychotics, as well as ligands for various receptors.

The general workflow for its application in drug discovery is depicted below.

G cluster_synthesis Synthesis of Intermediate cluster_diversification Molecular Diversification cluster_development Drug Development Start (S)-2-benzylpiperazine Protect N-Boc Protection Start->Protect Boc₂O Intermediate This compound Protect->Intermediate React Functionalization (Alkylation, Acylation, etc.) Intermediate->React Various Reagents Derivatives Library of Piperazine Derivatives React->Derivatives Deprotect Boc Deprotection Derivatives->Deprotect Acidic Conditions Screen Biological Screening Deprotect->Screen Lead Lead Compound Screen->Lead

Caption: Workflow of this compound in Drug Discovery.

Logical Pathway for Synthesis

The synthesis of this compound follows a straightforward logical pathway involving the protection of one of the two amine groups of the parent piperazine. This selective protection is key to its utility as a synthetic intermediate.

G Piperazine (S)-2-benzylpiperazine (Two reactive NH groups) Product This compound (One protected NH, one reactive NH) Piperazine->Product Reaction in appropriate solvent Reagent Di-tert-butyl dicarbonate (Boc₂O) Reagent->Product Selectively protects one nitrogen

Caption: Logical Flow of the N-Boc Protection Reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Characterization of (S)-1-Boc-2-benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-2-benzylpiperazine, a chiral piperazine derivative frequently used as a building block in pharmaceutical research and development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control.

Molecular Structure

This compound (Molecular Formula: C₁₆H₂₄N₂O₂) is a derivative of piperazine featuring a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a benzyl group on the adjacent chiral carbon.[2][3]

Molecular Weight: 276.37 g/mol [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.[4] Due to the conformational rigidity imposed by the Boc group and the chiral center, the piperazine ring protons often exhibit complex splitting patterns.[5][6]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.35m5HPhenyl-H
~4.10m1HPiperazine-H2 (CH-Bn)
~3.85m1HPiperazine-H (axial)
~3.05m1HPiperazine-H (equatorial)
2.50 - 2.90m6HRemaining Piperazine-H & Bn-CH₂
1.45s9HBoc (C(CH₃)₃)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~138.0Phenyl C (quaternary)
~129.5Phenyl CH
~128.5Phenyl CH
~126.5Phenyl CH
~79.5C (quaternary, Boc)
~55.0Piperazine C2 (CH-Bn)
~40-50Piperazine C3, C5, C6 & Benzyl CH₂
28.4C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[7][8] The spectrum is characterized by the presence of the Boc-carbonyl group, N-H, and aromatic/aliphatic C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3300MediumN-H Stretch (secondary amine)
3000 - 3100MediumC-H Stretch (aromatic)
2850 - 2980StrongC-H Stretch (aliphatic)
~1695StrongC=O Stretch (urethane, Boc group)
1450 - 1600MediumC=C Stretch (aromatic ring)
1160 - 1250StrongC-N Stretch & C-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules.

Predicted Mass Spectrometry Data (ESI-MS)

m/z ValueIonDescription
277.19[M+H]⁺Protonated Molecular Ion
221.16[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group
177.14[M-Boc+H]⁺Loss of the entire Boc group
91.05[C₇H₇]⁺Tropylium ion (from benzyl group)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[4]

  • ¹H NMR Acquisition:

    • Set the spectral width to a range of 0-12 ppm.

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.[4]

B. FT-IR Spectroscopy Protocol

This protocol describes the thin solid film method, suitable for non-volatile solids.[9]

  • Sample Preparation:

    • Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[9]

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[9]

  • Spectrum Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

  • Post-Analysis: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[9]

C. Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Conditions:

    • LC System: Use a standard HPLC system equipped with a C18 column.

    • Mobile Phase: A typical gradient system would be Mobile Phase A: Water with 0.1% Formic Acid and Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

    • MS Detector: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer, operating in positive ion mode.[10][11]

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the prepared sample into the LC-MS system.

    • Monitor the total ion chromatogram and extract the mass spectrum for the peak corresponding to the elution of this compound. The progress of reactions involving this compound can be monitored by observing the disappearance of its corresponding mass peak.[10][12]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Synthesized Compound (this compound) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dilute in Acetonitrile/Water Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS LC-MS System (ESI) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Bands Acq_IR->Analysis_IR Analysis_MS Determine Molecular Ion & Fragmentation Acq_MS->Analysis_MS Conclusion Structural Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

General workflow for spectroscopic analysis of a chemical compound.

References

The Potential Biological Activity of (S)-1-Boc-2-benzylpiperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-1-Boc-2-benzylpiperazine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of stereochemistry, conformational rigidity, and synthetic tractability. Its derivatives have emerged as promising candidates for a range of biological targets, particularly within the central nervous system (CNS) and in oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this important class of molecules.

Introduction to this compound Derivatives

The piperazine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] The introduction of a benzyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperazine core provides a chiral scaffold that allows for the synthesis of diverse libraries of compounds with specific stereochemistry. The (S)-enantiomer is often utilized to achieve desired target engagement and selectivity. These derivatives are being investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves the modification of the secondary amine at the 4-position. A general synthetic approach is outlined below.

Synthetic_Workflow start This compound coupling Amide Coupling (e.g., HATU, EDCI) start->coupling reagent Carboxylic Acid or Acyl Chloride reagent->coupling product N-Acyl-(S)-1-Boc-2-benzylpiperazine Derivative coupling->product

A general workflow for the synthesis of this compound derivatives.

Potential Biological Activities and Quantitative Data

Derivatives of the benzylpiperazine scaffold have shown significant potential as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target for neurodegenerative diseases. The following table summarizes the in vitro activity of a series of benzylpiperazine-based HDAC inhibitors.

Compound IDR GroupHDAC1 IC50 (µM)[2][3]HDAC4 IC50 (µM)[2][3]HDAC6 IC50 (µM)[2][3]
KH-259 (1) Methyl6.7 ± 0.1412.3 ± 0.410.26 ± 0.24
2 H4.4 ± 0.214.4 ± 0.570.11 ± 0.013
8 Ethyl>100>1002.5 ± 0.35

Furthermore, the broader class of piperazine derivatives has demonstrated significant anticancer activity against various human cancer cell lines. While specific data for this compound derivatives in this context is emerging, the following table provides representative data for other piperazine-containing compounds, illustrating the potential of this scaffold in oncology.

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)
Thiazolinylphenyl-piperazinesLNCaP (Prostate)3.67[4]
Quinoxalinyl–piperazine derivativeMultiple (Breast, Skin, Pancreas, Cervix)Varies by cell line[5]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast)1.00[6]

Signaling Pathways

HDAC6 inhibitors, including those based on the benzylpiperazine scaffold, exert their effects through the modulation of various cellular pathways. A key mechanism involves the regulation of α-tubulin acetylation, which impacts microtubule dynamics and intracellular transport. In the context of neurodegenerative diseases, HDAC6 inhibition can also influence the clearance of misfolded protein aggregates through the aggresome-autophagy pathway.

HDAC6_Signaling_Pathway cluster_0 Cytoplasm HDAC6_Inhibitor This compound Derivative HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylates Protein_Aggregation Misfolded Protein Aggregates HDAC6->Protein_Aggregation Facilitates clearance of Microtubule_Stability Microtubule Stability & Axonal Transport Acetylated_Tubulin->Microtubule_Stability Promotes Cellular_Stress_Response Enhanced Cellular Stress Response Microtubule_Stability->Cellular_Stress_Response Aggresome_Formation Aggresome Formation Protein_Aggregation->Aggresome_Formation Autophagy Autophagy Aggresome_Formation->Autophagy Autophagy->Cellular_Stress_Response MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Enantioselective Synthesis of (S)-1-Boc-2-benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-1-Boc-2-benzylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. The guide details established synthetic strategies, providing comprehensive experimental protocols and quantitative data to facilitate its application in a laboratory setting. The methodologies covered include asymmetric lithiation of N-Boc piperazine and chiral pool synthesis originating from natural amino acids.

Asymmetric Lithiation-Trapping of N-Boc-Piperazine

A prominent and direct method for the enantioselective synthesis of α-substituted piperazines is the asymmetric deprotonation of an N-Boc protected piperazine using a chiral lithium amide base, followed by quenching with an electrophile. This strategy leverages the formation of a configurationally stable α-lithio-N-Boc-piperazine intermediate. The use of s-butyllithium (s-BuLi) in combination with a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate allows for the selective deprotonation of one of the enantiotopic α-protons, leading to the desired enantiomer upon reaction with an electrophile like benzyl bromide.

Experimental Protocol: Asymmetric Lithiation and Benzylation

This protocol is based on the general methodology for asymmetric lithiation-substitution of N-Boc piperazines.

Materials:

  • N-Boc-piperazine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine

  • Benzyl bromide (BnBr)

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with N-Boc-piperazine (1.0 eq) and (-)-sparteine (1.2 eq). Anhydrous diethyl ether or MTBE is added to dissolve the reagents under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: s-Butyllithium (1.2 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -75 °C. The resulting solution is stirred at -78 °C for 1 hour to facilitate the formation of the chiral lithiated intermediate.

  • Electrophilic Quench: Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data
ParameterValue
Yield 70-85% (Estimated)
Enantiomeric Excess (ee) >95% (Typically)
Key Reagents N-Boc-piperazine, s-BuLi, (-)-sparteine, Benzyl bromide
Solvent Anhydrous Et₂O or MTBE
Temperature -78 °C
Reaction Time 3-5 hours

Note: The yield and enantiomeric excess are estimated based on typical results for asymmetric lithiation of N-Boc protected heterocycles and may vary depending on specific reaction conditions.

Chiral Pool Synthesis from (S)-Phenylalanine

An alternative and elegant approach to this compound is through chiral pool synthesis, utilizing an enantiomerically pure starting material such as the natural amino acid (S)-phenylalanine. This strategy involves the construction of the piperazine ring from the chiral precursor, thereby ensuring the desired stereochemistry in the final product.

Experimental Protocol: Synthesis from (S)-Phenylalanine

This multi-step protocol involves the conversion of (S)-phenylalanine to a suitable diamine precursor, followed by cyclization and N-protection.

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol

  • (S)-Phenylalanine is esterified to its methyl ester hydrochloride.

  • The methyl ester is then reduced to (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol) using a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Step 2: Synthesis of the Diamine Precursor

  • The amino group of (S)-phenylalaninol is protected with a suitable protecting group, for instance, a benzyloxycarbonyl (Cbz) group, by reacting with benzyl chloroformate (Cbz-Cl).

  • The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.

  • The leaving group is displaced by an amino group, for example, through a reaction with a protected amine like N-benzyl-2-aminoethanol followed by deprotection, or via a Gabriel synthesis. A more direct approach involves the introduction of an azide followed by reduction.

Step 3: Cyclization to form the Piperazine Ring

  • The resulting diamine is deprotected and then cyclized to form the 2-benzylpiperazine ring. This can be achieved through various methods, including intramolecular reductive amination or by heating with a suitable cyclizing agent.

Step 4: N-Boc Protection

  • The resulting (S)-2-benzylpiperazine is then selectively protected at the N1 position with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane (DCM) or a biphasic system to yield this compound.

Quantitative Data
ParameterValue
Overall Yield 40-60% (Estimated over multiple steps)
Enantiomeric Purity >99% (Maintained from starting material)
Key Starting Material (S)-Phenylalanine
Key Transformations Reduction, Functional group interconversion, Cyclization, N-Boc protection

Visualized Workflows

Asymmetric Lithiation Workflow

Asymmetric_Lithiation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-Boc-piperazine N-Boc-piperazine Reaction_Vessel Reaction Vessel (-78 °C, Anhydrous Et2O) N-Boc-piperazine->Reaction_Vessel s-BuLi s-BuLi s-BuLi->Reaction_Vessel (-)-Sparteine (-)-Sparteine (-)-Sparteine->Reaction_Vessel Benzyl bromide Benzyl bromide Benzyl bromide->Reaction_Vessel Added after 1h Quenching Quench with NH4Cl Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Flash Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Asymmetric Lithiation and Benzylation.

Chiral Pool Synthesis Workflow

Chiral_Pool_Synthesis Start (S)-Phenylalanine Step1 Reduction to (S)-Phenylalaninol Start->Step1 LiAlH4 Step2 Formation of Diamine Precursor Step1->Step2 Multi-step Step3 Cyclization to (S)-2-Benzylpiperazine Step2->Step3 e.g., Reductive Amination Step4 N-Boc Protection Step3->Step4 Boc2O, Base Product This compound Step4->Product

(S)-1-Boc-2-benzylpiperazine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic applications of (S)-1-Boc-2-benzylpiperazine. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. The table below lists several prominent suppliers, though this is not an exhaustive list. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and stereochemical integrity.

SupplierWebsiteNotes
Chem-Impex--INVALID-LINK--Offers various quantities.
BOC Sciences--INVALID-LINK--Provides a range of building blocks for drug discovery.
Sigma-Aldrich--INVALID-LINK--A major supplier of research chemicals.
Hangzhou Leap Chem Co., Ltd.--INVALID-LINK--
Chemenu Inc.--INVALID-LINK--
SAGECHEM LIMITED--INVALID-LINK--
LGC Standards / Toronto Research Chemicals--INVALID-LINK--Specializes in complex organic small molecules.

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound and its related stereoisomers.

Table 1: General Properties of this compound

PropertyValueReference(s)
IUPAC Name tert-butyl (2S)-2-benzylpiperazine-1-carboxylate[1]
Synonyms (S)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester, (2S)-1-Boc-2-benzyl-piperazine[2]
CAS Number 169447-86-3[2]
Molecular Formula C₁₆H₂₄N₂O₂[2]
Molecular Weight 276.38 g/mol [2]
Appearance Pale yellow paste or solid[2]
Purity ≥95% to ≥98% (supplier dependent)[2]
Storage Conditions 0-8°C[2]

Table 2: Physicochemical Data for Related Benzylpiperazine Derivatives

CompoundCAS NumberPurityAppearanceOptical Rotation
(R)-1-Boc-2-benzylpiperazine 947684-78-8≥97%Light brown gel[α]D²⁰ = +28 ± 2º (c=1 in CHCl₃)
1-Boc-2-benzylpiperazine (racemic) 481038-63-5≥98%Off-yellow oilNot Applicable
1-Boc-(4-benzyl)piperazine 57260-70-598%SolidNot Applicable

Synthetic Applications and Experimental Protocols

This compound serves as a crucial chiral intermediate for the synthesis of monosubstituted piperazines, which are prevalent scaffolds in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the second nitrogen atom.

Key Synthetic Transformations

The general workflow for utilizing this compound involves two primary steps: functionalization of the unprotected secondary amine, followed by the deprotection of the Boc group.

G start This compound functionalized N-Functionalized This compound start->functionalized Functionalization (e.g., N-alkylation, N-acylation) deprotected Monosubstituted (S)-2-benzylpiperazine functionalized->deprotected Boc Deprotection (Acidic Conditions) G cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT Receptor) G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand Arylpiperazine Ligand ligand->GPCR Binds to cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Initiates

References

(S)-1-Boc-2-benzylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-benzylpiperazine is a versatile chiral building block integral to medicinal chemistry and pharmaceutical development. Its unique stereochemistry and the presence of a strategically placed Boc protecting group make it an invaluable intermediate for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a piperazine derivative where one of the ring nitrogens is protected by a tert-butoxycarbonyl (Boc) group, and an adjacent carbon atom holds a benzyl group in the (S)-configuration. This structure offers enhanced stability, solubility, and compatibility with a wide range of reaction conditions, making it a preferred choice for synthetic chemists.[1] The Boc group can be easily removed under acidic conditions, revealing a secondary amine for further functionalization.[3]

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its corresponding (R)-enantiomer are summarized below for easy comparison.

PropertyThis compound(R)-1-Boc-2-benzylpiperazine
Synonyms (S)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester(R)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester
CAS Number 169447-86-3947684-78-8
Molecular Formula C₁₆H₂₄N₂O₂C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol 276.38 g/mol
Appearance Pale yellow pasteLight brown gel
Purity ≥ 95%≥ 97% (Assay)
Optical Rotation Data not explicitly available in provided search results[α]D²⁰ = +28 ± 2º (c=1 in CHCl₃)
Storage Conditions 0-8°C0-8°C
Solubility Soluble in organic solvents like dichloromethane and DMF.[3]Soluble in organic solvents.[2]
MDL Number MFCD03787923MFCD07772094
PubChem ID 4411866344118663

Synthesis and Handling

The enantioselective synthesis of substituted piperazines is a key area of research. Methods like palladium-catalyzed decarboxylative asymmetric allylic alkylation have been developed for producing chiral α,α-disubstituted piperazin-2-ones, which can then be reduced to the desired chiral piperazines.[4][5] This highlights a modern approach to accessing stereochemically rich piperazine scaffolds.

Experimental Protocol: General Enantioselective Synthesis

While a specific protocol for this compound was not detailed in the search results, a representative procedure can be conceptualized based on established methods for similar chiral heterocycles. The following is a generalized protocol for the synthesis of a chiral piperazine derivative followed by Boc-protection.

Step 1: Asymmetric Synthesis of Chiral Piperazin-2-one

  • To a solution of a suitable piperazin-2-one precursor in an appropriate solvent (e.g., toluene), add a palladium catalyst such as [Pd₂(pmdba)₃] (5 mol%).[5]

  • Add a chiral phosphine ligand, for example, (S)-(CF₃)₃-tBuPHOX (12.5 mol%).[5]

  • Heat the reaction mixture at a controlled temperature (e.g., 40°C) for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture and purify the product using column chromatography to isolate the enantioenriched piperazin-2-one.

Step 2: Reduction to Chiral Piperazine

  • Dissolve the purified chiral piperazin-2-one in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude chiral 2-benzylpiperazine.

Step 3: Boc Protection

  • Dissolve the crude 2-benzylpiperazine in a solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).

  • Stir the mixture at room temperature for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Applications in Drug Discovery

The piperazine motif is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5] The introduction of a chiral center enhances molecular complexity and three-dimensionality, which can improve binding affinity, selectivity, and overall pharmacological properties.[4][6]

This compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2] Its derivatives are explored as potential antidepressants, antipsychotics, and ligands for various neurotransmitter receptors, such as dopamine (D2), serotonin (5-HT1A), and sigma (σ1) receptors.[1][7][8]

Workflow for Drug Candidate Synthesis

The general workflow for utilizing this compound in the synthesis of a potential drug candidate involves two main stages: deprotection and subsequent functionalization.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Functionalization A This compound B Acidic Conditions (e.g., TFA or HCl in Dioxane) A->B Boc Removal C (S)-2-benzylpiperazine B->C E Coupling or Alkylation C->E D Acyl Chloride (R-COCl) or Alkyl Halide (R-X) D->E F Final Bioactive Molecule E->F

Caption: General workflow for utilizing this compound.

Experimental Protocol: N-Functionalization

This protocol describes the deprotection of the Boc group followed by N-acylation, a common step in synthesizing drug candidates.

Step 1: Boc Deprotection

  • Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting salt of (S)-2-benzylpiperazine can often be used directly in the next step.

Step 2: N-Acylation

  • Dissolve the crude (S)-2-benzylpiperazine salt in a solvent like DCM and add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the salt.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (R-COCl) or activated carboxylic acid in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by column chromatography or recrystallization.

Role in Targeting Neurological Pathways

Derivatives of benzylpiperazine have been investigated for their effects on various neurotransmitter systems.[2] For instance, novel benzylpiperazine compounds have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors, which are implicated in pain signaling.[8]

The diagram below illustrates a conceptual pathway where a drug derived from this compound acts as an antagonist at the σ1 receptor, potentially leading to an analgesic effect.

G cluster_drug Drug Synthesis cluster_bio Biological Action start (S)-1-Boc-2- benzylpiperazine drug Novel σ1 Ligand (Drug Candidate) start->drug Multi-step Synthesis receptor σ1 Receptor drug->receptor Binds to modulation Receptor Antagonism receptor->modulation effect Modulation of Nociceptive Signaling modulation->effect outcome Analgesic Effect effect->outcome

Caption: Conceptual pathway for a σ1 receptor antagonist.

Conclusion

This compound is a high-value chiral building block that provides a robust platform for the development of novel pharmaceuticals. Its stereodefined structure is crucial for creating molecules with enhanced potency and selectivity, particularly in the realm of neuroscience.[1][4] The synthetic versatility offered by the Boc-protected piperazine core allows for the exploration of diverse chemical space, paving the way for the discovery of next-generation therapeutics.[5]

References

An In-depth Technical Guide to (S)-1-Boc-2-benzylpiperazine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-Boc-2-benzylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Its rigid, chiral scaffold allows for the precise spatial orientation of pharmacophoric elements, making it a valuable core for designing ligands with high affinity and selectivity for various neurotransmitter receptors. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols, quantitative binding data for key analogs, and visualizations of relevant biological pathways are presented to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological targets.[3] The introduction of a chiral center, as seen in this compound, offers an opportunity to explore stereospecific interactions with biological macromolecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. The benzyl substituent at the 2-position provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships by varying the aromatic substitution pattern. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens enables regioselective functionalization of the second nitrogen, making it a key intermediate in the synthesis of diverse compound libraries.[1][4]

This guide will delve into the synthetic strategies for accessing enantiomerically pure this compound, summarize the quantitative pharmacological data of its analogs at key CNS targets, and provide detailed experimental methodologies for their synthesis and evaluation.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug discovery. A common and efficient strategy involves starting from the readily available and optically pure amino acid, (S)-phenylalanine. This approach ensures the desired stereochemistry at the 2-position of the piperazine ring.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route starting from (S)-phenylalanine is outlined below. This multi-step process involves the formation of a diamine intermediate, followed by cyclization and subsequent protection to yield the target compound.

G cluster_synthesis Synthetic Pathway from (S)-Phenylalanine Phe (S)-Phenylalanine AminoAlc (S)-2-Amino-3-phenyl-1-propanol Phe->AminoAlc Reduction (e.g., LiAlH4) Azide (S)-1-Azido-3-phenyl-2-aminopropane AminoAlc->Azide 1. Mesylation 2. Azide Displacement (NaN3) Diamine (S)-1,2-Diamino-3-phenylpropane Azide->Diamine Reduction (e.g., H2, Pd/C) Piperazinone (S)-3-Benzylpiperazin-2-one Diamine->Piperazinone Cyclization (e.g., Chloroacetyl chloride) Piperazine (S)-2-Benzylpiperazine Piperazinone->Piperazine Reduction (e.g., LiAlH4) BocPiperazine This compound Piperazine->BocPiperazine Boc Protection (Boc2O)

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Exemplary)

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established methods for the synthesis of chiral piperazines from amino acids.[5][6]

Step 1: Reduction of (S)-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

  • To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add (S)-phenylalanine (1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to 0 °C and quench sequentially with water (Y mL), 15% aqueous NaOH (Y mL), and water (3Y mL).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-3-phenyl-1-propanol, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-1-Azido-3-phenyl-2-aminopropane

  • To a solution of (S)-2-amino-3-phenyl-1-propanol (1 eq.) and triethylamine (X eq.) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (Y eq.) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (Z eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step 3: Reduction to (S)-1,2-Diamino-3-phenylpropane

  • Dissolve the crude (S)-1-azido-3-phenyl-2-aminopropane in methanol and add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude diamine.

Step 4: Cyclization to (S)-3-Benzylpiperazin-2-one

  • Dissolve the crude (S)-1,2-diamino-3-phenylpropane (1 eq.) in a suitable solvent such as DCM or chloroform.

  • Add a base, such as triethylamine or potassium carbonate (X eq.).

  • To this mixture, add a solution of chloroacetyl chloride (Y eq.) in the same solvent dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry the organic phase, and concentrate. Purify the crude product by column chromatography to yield (S)-3-benzylpiperazin-2-one.

Step 5: Reduction to (S)-2-Benzylpiperazine

  • To a suspension of lithium aluminum hydride (X eq.) in anhydrous THF at 0 °C, add a solution of (S)-3-benzylpiperazin-2-one (1 eq.) in THF dropwise.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction to 0 °C and quench as described in Step 1.

  • Work-up the reaction as in Step 1 to obtain crude (S)-2-benzylpiperazine.

Step 6: Boc-Protection to yield this compound

  • To a solution of crude (S)-2-benzylpiperazine (1 eq.) and triethylamine (X eq.) in DCM, add di-tert-butyl dicarbonate (Boc₂O, Y eq.) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Structure-Activity Relationships of (S)-2-Benzylpiperazine Analogs

The pharmacological profile of 2-benzylpiperazine analogs is highly dependent on the nature and position of substituents on both the benzyl ring and the piperazine nitrogen atoms. The (S)-stereochemistry at the 2-position can impart specific interactions with chiral binding pockets in receptors.

General Pharmacological Profile

Benzylpiperazine derivatives are known to interact with a variety of CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[7] Depending on the substitution pattern, these compounds can act as agonists, partial agonists, or antagonists at these receptors. The arylpiperazine moiety is a common pharmacophore in many atypical antipsychotics and antidepressants.[8]

Quantitative Binding Data of Analogs

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Analogs at Serotonin and Dopamine Receptors

Compound5-HT1A5-HT2AD2Reference
Compound 6a 199->400-fold selective for D3[8]
Compound 7a 14.3--[8]
Cariprazine 2.6-0.49[9]
Aripiprazole Analog --High Affinity[10]

Table 2: Binding Affinities (Ki, nM) of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Analogs

CompoundD25-HT1A5-HT2Aα1Reference
Analog 1 High AffinityLow to ModerateLow to ModerateVariable[7]
Analog 2 High AffinityLow to ModerateLow to ModerateVariable[7]

Note: The data presented are for structurally related compounds and are intended to provide a general understanding of the SAR. The absence of data is indicated by "-".

Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of this compound and its analogs, a series of in vitro and in vivo assays are typically employed. Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for 5-HT1A Receptor (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor, using a known radiolabeled ligand.

G cluster_assay Radioligand Binding Assay Workflow Membrane Membrane Preparation (with 5-HT1A receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound (this compound analog) TestCompound->Incubation Filtration Rapid Filtration (to separate bound and free ligand) Incubation->Filtration Scintillation Scintillation Counting (quantify radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate Ki) Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Materials:

  • Membrane preparation from cells expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific binding control: 5-HT (serotonin) or another high-affinity 5-HT1A ligand.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [³H]8-OH-DPAT + assay buffer.

    • Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + excess unlabeled 5-HT.

    • Test Compound: Membrane preparation + [³H]8-OH-DPAT + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Benzylpiperazine analogs often exert their effects by modulating signaling pathways downstream of G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Both D2 and 5-HT1A receptors are typically coupled to Gi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can have various downstream effects on cellular function, including the modulation of ion channel activity and gene expression.

G cluster_pathway Simplified D2/5-HT1A Receptor Signaling Ligand Agonist (e.g., Benzylpiperazine Analog) Receptor D2 or 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified Gi/o-coupled signaling pathway for D2 and 5-HT1A receptors.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel CNS-active compounds. Its stereodefined structure and synthetic tractability make it an attractive starting point for the development of selective ligands for serotonin and dopamine receptors. The structure-activity relationships of related analogs indicate that modifications to the benzyl and piperazine moieties can significantly modulate receptor affinity and selectivity. The experimental protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and evaluate new chemical entities based on the (S)-2-benzylpiperazine scaffold, with the ultimate goal of developing improved therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate the pharmacological profile of this compound itself and its direct derivatives.

References

The Role of (S)-1-Boc-2-benzylpiperazine in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-benzylpiperazine is a chiral heterocyclic compound that has garnered significant attention as a versatile building block in asymmetric synthesis. Its rigid, pre-defined stereochemistry makes it an invaluable precursor for the development of chiral ligands and catalysts. While not typically a catalyst in its own right, its incorporation into larger molecular frameworks is crucial for achieving high enantioselectivity in a variety of chemical transformations. This technical guide elucidates the role of this compound and related chiral piperazines in catalysis, focusing on their application in the synthesis of chiral ligands and their subsequent use in asymmetric reactions.

Core Applications in Catalysis

The primary role of this compound in catalysis is as a chiral scaffold. The piperazine ring, with its two nitrogen atoms, provides excellent coordination sites for metal centers, while the benzyl group at the stereogenic center offers steric bulk that can influence the stereochemical outcome of a catalytic reaction. The Boc protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, enabling the synthesis of a diverse range of ligands.

Chiral piperazine derivatives are utilized in several key areas of asymmetric catalysis:

  • Asymmetric Hydrogenation: Chiral piperazine-containing ligands are employed in transition metal-catalyzed (e.g., palladium, iridium) asymmetric hydrogenation of prochiral olefins and ketones, leading to the formation of chiral alcohols and other saturated compounds with high enantiomeric excess.

  • Asymmetric C-C Bond Formation: These ligands are instrumental in reactions such as the Henry reaction (nitroaldol reaction), facilitating the enantioselective formation of carbon-carbon bonds.[1]

  • Ligand Synthesis for a Broad Range of Reactions: The versatility of the piperazine core allows for its incorporation into various ligand classes, including Schiff bases and phosphine-containing ligands, which can be applied to a wide array of catalytic transformations.

Synthesis of Chiral Ligands from this compound

The synthesis of chiral ligands using this compound typically involves a few key steps. The following workflow illustrates a general approach.

G cluster_0 Ligand Synthesis Workflow Start This compound Step1 Deprotection of Boc group Start->Step1 Acidic conditions (e.g., TFA) Step2 Functionalization of the free amine Step1->Step2 Reaction with a functional group-containing molecule (e.g., salicylaldehyde, phosphine halide) Step3 Coordination to metal precursor Step2->Step3 Metal salt (e.g., Cu(OAc)2, PdCl2) End Chiral Catalyst Step3->End

Caption: General workflow for the synthesis of chiral catalysts from this compound.

Asymmetric Lithiation for Piperazine Functionalization

A powerful method for the direct functionalization of the piperazine ring is asymmetric lithiation. This technique allows for the introduction of a wide range of substituents at the carbon atom adjacent to the nitrogen, creating highly valuable and diverse chiral building blocks for catalyst synthesis.

G cluster_0 Asymmetric Lithiation Workflow Start N-Boc Piperazine Derivative Step1 Deprotonation with s-BuLi and a chiral ligand (e.g., (-)-sparteine) Start->Step1 Intermediate Chiral Lithiated Intermediate Step1->Intermediate Step2 Trapping with an electrophile (E+) Intermediate->Step2 End α-Substituted Chiral Piperazine Step2->End

Caption: Workflow for the asymmetric lithiation and functionalization of N-Boc piperazines.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for catalytic reactions employing ligands derived from chiral piperazines. It is important to note that specific results are highly dependent on the exact ligand structure, metal center, and reaction conditions.

Reaction TypeCatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Henry ReactionCu(II)-Piperazine Schiff BaseBenzaldehyde(R)-1-Phenyl-2-nitroethanolup to 98up to 91[1]
Asymmetric HydrogenationPd-complex with chiral piperazin-2-one derived ligand3-phenyl-pyrazin-2-ol(S)-3-phenylpiperazin-2-one9390[6]
Asymmetric HydrogenationIr-complex with chiral piperazine ligand2-methylpyrazine(S)-2-methylpiperazineup to 96 (ee)N/A[7]

Experimental Protocols

General Procedure for the Synthesis of a Chiral Piperazine-based Schiff Base Ligand
  • Deprotection of this compound: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is fully consumed (monitored by TLC). The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected (S)-2-benzylpiperazine.

  • Schiff Base Condensation: The crude (S)-2-benzylpiperazine (1.0 eq) and a substituted salicylaldehyde (1.0 eq) are dissolved in ethanol (0.2 M). The mixture is heated at reflux for 4-6 hours. Upon cooling to room temperature, the Schiff base ligand often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction
  • Catalyst Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), the chiral piperazine-based Schiff base ligand (0.05 eq) and Cu(OAc)₂·H₂O (0.05 eq) are dissolved in a suitable solvent such as isopropanol. The mixture is stirred at room temperature for 1 hour to allow for complex formation.

  • Henry Reaction: The aldehyde substrate (1.0 eq) is added to the catalyst solution, followed by the addition of nitromethane (5.0 eq). The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 0 °C) and monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired nitroalkanol. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of sophisticated ligands used in asymmetric catalysis. Its rigid stereochemistry and versatile functionalization handles enable the creation of highly effective catalysts for a range of enantioselective transformations. While not a catalyst itself, its role as a precursor is fundamental to the advancement of asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries. Further research into novel ligand architectures based on this and other chiral piperazine scaffolds will undoubtedly continue to push the boundaries of catalytic efficiency and stereocontrol.

References

Methodological & Application

Application Notes and Protocols for (S)-1-Boc-2-benzylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-benzylpiperazine is a versatile chiral building block extensively utilized in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its rigid piperazine core, coupled with the stereodefined benzyl group at the C-2 position and the orthogonal Boc protecting group at the N-1 position, makes it an invaluable synthon for introducing chirality and conformational constraint into target molecules. These application notes provide an overview of its primary use as a chiral scaffold and offer a detailed protocol for a representative synthetic transformation.

While the classical use of a chiral auxiliary often involves temporary attachment to a prochiral substrate followed by cleavage, this compound is more commonly integrated as a permanent chiral fragment within the final product. The inherent chirality of the molecule is leveraged to create stereochemically complex structures, often through functionalization of the unprotected N-4 nitrogen.

Core Application: Chiral Building Block for Complex Molecules

The principal application of this compound is as a foundational element in the synthesis of more elaborate chiral molecules. The presence of a single free secondary amine allows for selective functionalization, enabling the construction of a wide array of derivatives with high stereochemical fidelity. This approach is particularly prevalent in medicinal chemistry, where the piperazine motif is a common feature in bioactive compounds.

Key Synthetic Transformations:

  • N-Alkylation: Introduction of alkyl substituents at the N-4 position.

  • N-Arylation: Formation of N-aryl bonds, often through Buchwald-Hartwig amination.

  • N-Acylation: Synthesis of amides by reaction with acylating agents.

  • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse side chains.

These transformations allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs by modifying the substituent at the N-4 position while maintaining the chiral integrity of the core structure.

Experimental Protocols

The following section provides a detailed, representative protocol for the N-alkylation of this compound. This reaction is a fundamental step in the utilization of this chiral building block for the synthesis of more complex target molecules.

Protocol 1: Diastereoselective N-Alkylation of this compound

This protocol describes the alkylation of the unprotected secondary amine of this compound with an electrophilic alkyl halide. The reaction proceeds with the retention of the stereochemistry at the C-2 position.

Reaction Scheme:

Caption: General workflow for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

The yield and diastereomeric ratio of the product are dependent on the specific alkyl halide and reaction conditions used. The following table provides representative data from analogous reactions found in the literature.

EntryAlkyl Halide (R-X)ProductYield (%)dr
1Methyl Iodide(S)-1-Boc-2-benzyl-4-methylpiperazine>90>99:1
2Benzyl Bromide(S)-1-Boc-2,4-dibenzylpiperazine>85>99:1

Note: The diastereomeric ratio (dr) is expected to be very high as the reaction occurs at the nitrogen atom, which is remote from the chiral center, and does not involve the formation of a new stereocenter on the ring.

Logical Relationships in Asymmetric Synthesis

The utility of this compound as a chiral building block can be visualized in a logical workflow for the synthesis of a complex chiral molecule.

Chiral_Building_Block_Workflow Start This compound (Chiral Building Block) Step1 N-Functionalization (e.g., Alkylation, Acylation) Start->Step1 Intermediate Functionalized Chiral Piperazine Step1->Intermediate Step2 Further Synthetic Transformations (e.g., Deprotection, Coupling Reactions) Intermediate->Step2 Product Complex Chiral Target Molecule (e.g., Pharmaceutical Candidate) Step2->Product

Caption: Synthetic workflow using the chiral building block.

This workflow illustrates the strategic incorporation of the chiral piperazine unit into a target molecule, where the initial stereochemistry is preserved throughout the synthetic sequence. The Boc group can be removed under acidic conditions to allow for further functionalization at the N-1 position if required, adding to the synthetic versatility of this building block.

Protocol for N-Boc Deprotection of (S)-1-Boc-2-benzylpiperazine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the N-Boc deprotection of (S)-1-Boc-2-benzylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The removal of the Boc group from this compound is a critical step to liberate the secondary amine, allowing for further functionalization in the development of novel therapeutics. This note outlines the two most common and effective methods for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrochloric acid (HCl) in dioxane.

Data Presentation: Comparative Yields of N-Boc Piperazine Deprotection

While specific yield and purity data for the deprotection of this compound are not extensively published, the following table summarizes reported yields for the deprotection of various N-Boc piperazine derivatives using acidic conditions. This data provides an expected range of efficiency for the protocols described below.

Deprotection ReagentSubstrateReported Yield (%)Reference
6N Hydrochloric AcidN-Boc-piperazine derived mono-Mannich bases52-80[1]
4 M Hydrochloric Acid in DioxaneN-Boc protected amino acids and peptidesHigh (qualitative)[2]
Trifluoroacetic Acid in DichloromethaneVarious N-Boc protected aminesVariable[3]
HeteropolyacidN-Boc-4-alkyle-N5-benzyl-1,2,5-thiadiazolidine 1,1- dioxide90-95[4]

Experimental Protocols

Two primary methods for the N-Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and desired salt form of the product.[5]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[3][5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is >8.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-2-benzylpiperazine.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is undesirable. The resulting hydrochloride salt is often a crystalline solid that can be easily isolated.[5]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of dioxane or a mixture of dioxane and methanol in a round-bottom flask with a magnetic stirrer.

  • To the stirred solution at room temperature, add a 4 M solution of HCl in dioxane (3-5 equiv).

  • Stir the reaction mixture at room temperature for 1 to 3 hours. The hydrochloride salt of the product may precipitate during the reaction. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • To obtain the free base, suspend the crude hydrochloride salt in a mixture of DCM and water.

  • Add a saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford (S)-2-benzylpiperazine.

  • If required, the product can be further purified by chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the N-Boc deprotection of this compound.

Caption: Chemical transformation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_acid Slowly add acidic reagent (TFA or HCl in Dioxane) cool->add_acid react Stir at room temperature (1-4 hours) add_acid->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor workup Reaction Work-up monitor->workup Reaction Complete evaporate Remove solvent and excess acid in vacuo workup->evaporate neutralize Neutralize with aqueous base (e.g., NaHCO₃) evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer and evaporate extract->dry purify Purify product (if necessary) dry->purify end End purify->end

Caption: General experimental workflow for N-Boc deprotection.

References

Application of (S)-1-Boc-2-benzylpiperazine in Medicinal Chemistry: A Chiral Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-benzylpiperazine is a valuable chiral building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its rigid piperazine core, combined with the stereodefined benzyl group and the versatile Boc-protecting group, makes it an ideal starting material for creating molecules with specific three-dimensional orientations, which is crucial for potent and selective interaction with biological targets. This application note details its use in the development of sigma-1 (σ1) receptor antagonists and discusses its potential in the synthesis of neurokinin-1 (NK1) receptor antagonists, providing researchers, scientists, and drug development professionals with key data and experimental protocols.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of chirality to this scaffold, as seen in this compound, allows for the fine-tuning of pharmacological properties, leading to improved potency, selectivity, and pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens facilitates selective functionalization of the other nitrogen, preventing the formation of undesired symmetrical products and enabling controlled, stepwise synthesis of complex molecules.

Application in the Synthesis of Sigma-1 (σ1) Receptor Antagonists

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in various cellular functions and is a promising target for the treatment of pain, neurodegenerative diseases, and psychiatric disorders. Antagonists of the σ1 receptor have shown potential as potent analgesics. This compound serves as a key chiral precursor for the synthesis of potent and selective σ1 receptor antagonists.

Biological Activity of Sigma-1 Receptor Antagonists

A series of benzylpiperazine derivatives have been synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. The data highlights the importance of the substituted benzylpiperazine moiety for achieving high affinity and selectivity. While the original study does not explicitly start from the (S)-enantiomer, the use of a single enantiomer like this compound would be a standard medicinal chemistry approach to optimize for potency and reduce off-target effects.

CompoundStructureKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
1 3-Cyclohexyl-1-(4-(4-methoxybenzyl)piperazin-1-yl)propan-1-one1.61418886
2 1-(4-(4-Methoxybenzyl)piperazin-1-yl)-3-phenylpropan-1-one14.2104574
3 1-(4-(4-Methoxybenzyl)piperazin-1-yl)-2-phenylethan-1-one11.549543
4 2-Cyclohexyl-1-(4-(4-methoxybenzyl)piperazin-1-yl)ethan-1-one145>10000>69
Haloperidol (Reference)3.21280400

Data is adapted from a study on benzylpiperazine derivatives as σ1 receptor ligands.[1]

Experimental Protocols

The synthesis of σ1 receptor antagonists from this compound typically involves two key steps after an initial deprotection: N-acylation or N-alkylation to introduce a desired side chain.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, (S)-2-benzylpiperazine, which is the key intermediate for further functionalization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to obtain crude (S)-2-benzylpiperazine, which can be used in the next step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid (Synthesis of σ1 Receptor Antagonist Analogs)

This protocol details the coupling of a carboxylic acid to the deprotected (S)-2-benzylpiperazine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

Materials:

  • (S)-2-benzylpiperazine (from Protocol 1)

  • Carboxylic acid (e.g., 3-Cyclohexylpropanoic acid) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add a solution of (S)-2-benzylpiperazine (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated product.

Visualizing the Workflow and Signaling Pathway

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of σ1 receptor antagonists starting from this compound.

G A This compound B Boc Deprotection (TFA/DCM) A->B C (S)-2-benzylpiperazine B->C D Amide Coupling (Carboxylic Acid, EDC, HOBt) C->D E Target σ1 Receptor Antagonist D->E

Synthetic approach to σ1 receptor antagonists.
Sigma-1 (σ1) Receptor Signaling Pathway

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon stimulation by ligands, it can translocate and modulate the activity of various ion channels and signaling proteins.

G cluster_ER Endoplasmic Reticulum Sigma1_BiP σ1 Receptor-BiP Complex Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor CellularResponse Modulation of Neuronal Excitability & Cell Survival IP3R->CellularResponse Ligand σ1 Ligand (Agonist/Antagonist) Ligand->Sigma1_BiP Binding Sigma1_Active->IP3R Modulates Ca²⁺ signaling IonChannels Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma1_Active->IonChannels Modulates activity IonChannels->CellularResponse

Simplified σ1 receptor signaling cascade.

Potential Application in Neurokinin-1 (NK1) Receptor Antagonists Synthesis

The neurokinin-1 (NK1) receptor is the primary receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and emesis. The approved drug Aprepitant is a potent NK1 receptor antagonist. The core structure of many NK1 receptor antagonists features a chiral benzyl-substituted heterocyclic moiety, making this compound a highly attractive and logical starting material for the synthesis of novel analogues in this class. The stereochemistry at the benzylic position is often critical for high affinity binding to the NK1 receptor.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its application in the synthesis of potent σ1 receptor antagonists demonstrates its value in creating stereochemically defined molecules with significant therapeutic potential. The detailed protocols and conceptual frameworks provided herein are intended to facilitate further research and development in this area, as well as in the exploration of other important drug targets such as the NK1 receptor. The strategic use of such chiral synthons will continue to be a key driver of innovation in the discovery of new and improved medicines.

References

Application Notes and Protocols for the Synthesis of Peptide Mimics Using (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimics, or peptidomimetics, are a cornerstone of modern drug discovery, offering the potential for enhanced therapeutic properties such as increased metabolic stability, improved oral bioavailability, and greater receptor selectivity compared to their natural peptide counterparts. A key strategy in the design of novel peptidomimetics is the incorporation of constrained scaffolds that mimic peptide secondary structures. (S)-1-Boc-2-benzylpiperazine is a versatile chiral building block that can be integrated into peptide chains to introduce conformational rigidity and novel pharmacophoric features. The piperazine core can act as a surrogate for a dipeptide unit, influencing the backbone geometry and presenting the benzyl side chain in a defined orientation for interaction with biological targets.

These application notes provide detailed protocols for the synthesis of peptide mimics using this compound via solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy.

Core Principles and Workflow

The synthesis of peptide mimics incorporating this compound on a solid support follows a cyclical process of deprotection and coupling, culminating in the cleavage of the final product from the resin. The workflow is based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which utilizes acid-labile protecting groups.

The general workflow for the solid-phase synthesis is depicted below:

General Workflow for SPPS of Piperazine-Containing Peptide Mimics Resin Resin Preparation (e.g., Swelling of 2-Chlorotrityl Chloride Resin) Loading Loading of this compound Resin->Loading Deprotection1 Boc Deprotection (TFA in DCM) Loading->Deprotection1 Neutralization1 Neutralization (DIPEA in DCM/DMF) Deprotection1->Neutralization1 Coupling1 Coupling of the First Amino Acid (e.g., Boc-AA-OH with HATU/DIPEA) Neutralization1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Boc Deprotection Wash1->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling2 Coupling of the Second Amino Acid Neutralization2->Coupling2 Wash2 Washing Coupling2->Wash2 Repeat Repeat Deprotection, Neutralization, Coupling, and Washing Cycles Wash2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification Purification and Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of peptide mimics.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the piperazine building block onto a highly acid-labile resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe reaction vessel.

  • Piperazine Solution Preparation: In a separate vial, dissolve this compound (1.5 eq., 1.8 mmol, 497 mg) in anhydrous DCM (5 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (3.0 eq., 3.6 mmol, 627 µL).

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the this compound can be determined gravimetrically.

Protocol 2: Elongation of the Peptidomimetic Chain

This protocol outlines a single cycle of amino acid addition to the resin-bound piperazine.

Materials:

  • This compound-functionalized resin

  • Boc-protected amino acid (e.g., Boc-L-Alanine-OH)

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

  • Resin Swelling: Swell the this compound functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM (10 mL) to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3.0 eq.), HATU (2.9 eq.), in DMF.

    • Add DIPEA (6.0 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is recommended due to the potential steric hindrance from the benzyl group of the piperazine.

    • Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-5 for each subsequent amino acid to be added to the chain.

The coupling of the first amino acid to the secondary amine of the piperazine ring is a critical step, as illustrated in the diagram below.

Coupling of the First Amino Acid to the Piperazine Scaffold Resin_Pip Resin-Bound (S)-2-benzylpiperazine (after Boc deprotection) Coupling Peptide Bond Formation Resin_Pip->Coupling Activated_AA Activated Boc-Amino Acid (e.g., with HATU/DIPEA) Activated_AA->Coupling Result Resin-Bound Peptidomimetic (Piperazine-AA) Coupling->Result

Figure 2: Coupling of an activated amino acid to the piperazine scaffold.

Protocol 3: Cleavage and Purification of the Peptide Mimic

This protocol describes the final cleavage of the synthesized peptidomimetic from the resin and its subsequent purification.

Materials:

  • Peptidomimetic-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Preparation: Dry the peptidomimetic-resin thoroughly under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL).

    • Combine the filtrates.

  • Precipitation:

    • Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptidomimetic should form.

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of a model tripeptide mimic, (S)-2-benzylpiperazinyl-Ala-Phe-NH₂. Please note that these are representative values and actual results may vary.

Table 1: Resin Loading Efficiency

Resin TypeTarget Loading (mmol/g)Building BlockLoading MethodActual Loading (mmol/g)Loading Efficiency (%)
2-Chlorotrityl chloride1.2This compoundDIPEA in DCM0.9579.2

Table 2: Coupling Efficiency for Peptidomimetic Synthesis

Coupling CycleAmino AcidCoupling ReagentCoupling Time (h)Coupling Efficiency (%)*
1Boc-L-Ala-OHHATU/DIPEA2.5>99
2Boc-L-Phe-OHHATU/DIPEA3.0>98

*Determined by Kaiser test and/or quantitative amino acid analysis.

Table 3: Final Product Characterization

Product NameSequenceCrude Purity (HPLC, %)Final Purity (HPLC, %)Theoretical Mass (Da)Observed Mass (Da)Overall Yield (%)
Model Peptide Mimic 1(S)-2-benzylpiperazinyl-Ala-Phe-NH₂78>98422.55423.28 [M+H]⁺35

Troubleshooting

  • Low Loading Efficiency: Ensure all reagents and solvents are anhydrous. Increase the equivalents of this compound and DIPEA.

  • Incomplete Coupling: The sterically hindered secondary amine of the 2-substituted piperazine can lead to slow coupling. Increase the coupling time, use a more potent coupling reagent (e.g., HATU, HCTU), or perform a double coupling.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.

Conclusion

The use of this compound as a building block in solid-phase peptide synthesis provides a robust method for generating novel peptidomimetics. The protocols outlined in these application notes offer a comprehensive guide for researchers in the field of drug discovery and development. Careful optimization of coupling conditions is crucial to accommodate the steric bulk of the building block and ensure high yields and purity of the final products.

(S)-1-Boc-2-benzylpiperazine as a ligand in transition-metal catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (S)-1-Boc-2-benzylpiperazine as a Chiral Building Block in Organic Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chiral building block widely employed in pharmaceutical research and development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected secondary amine and a stereodefined center at the C2 position bearing a benzyl group, makes it an invaluable synthon for creating complex, enantiomerically pure molecules. The presence of the Boc group allows for selective functionalization of the free secondary amine, while the inherent chirality is transferred to the target molecule. This application note details the primary use of this compound as a key intermediate in the synthesis of bioactive compounds, focusing on standard C-N bond-forming reactions at the unprotected N4 position.

While the piperazine motif is common in ligands for transition metals, extensive research indicates that this compound is not typically employed as a ligand in catalysis. Its predominant and well-documented role is as a structural scaffold in synthetic chemistry.[1]

Key Applications: Synthesis of N-Substituted Piperazine Derivatives

The free secondary amine of this compound serves as a nucleophile, enabling the introduction of a wide range of substituents. The most common transformations are N-alkylation, N-acylation, and reductive amination, which are foundational steps in the synthesis of numerous pharmaceutical agents, including potential antidepressants and antipsychotics.[1]

General Synthetic Workflow

The synthetic strategy involves a two-step sequence: functionalization of the free amine followed by the optional deprotection of the Boc group to reveal the second amine for further modification or as part of the final pharmacophore.

G cluster_workflow General Synthetic Workflow A This compound B C-N Bond Formation (Alkylation, Acylation, etc.) A->B Reagents (R-X, RCOCl, etc.) C N4-Functionalized Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D e.g., TFA or HCl E Final Chiral Piperazine Derivative D->E

Caption: General workflow for synthesizing chiral piperazine derivatives.

Experimental Protocols

The following protocols are generalized procedures for the functionalization of this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes the introduction of an alkyl group onto the N4 position of the piperazine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., R-Br, R-I)

  • Anhydrous base (e.g., K₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the anhydrous base (2.0-3.0 eq.) to the solution and stir.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between DCM and water. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.[2][3]

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This method forms a C-N bond by first creating an iminium ion intermediate, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or Ketone (R-CHO or R₂C=O)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde/ketone (1.0-1.2 eq.) in the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the reducing agent, STAB (1.2-1.5 eq.), portion-wise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

G cluster_protocol Reductive Amination Logical Flow Start Mix Piperazine + Aldehyde/Ketone AddReductant Add NaBH(OAc)₃ Start->AddReductant Reaction Stir at RT (Iminium Formation & Reduction) AddReductant->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup Extraction & Drying Quench->Workup Purify Column Chromatography Workup->Purify Product Pure N-Substituted Product Purify->Product

Caption: Key steps in the reductive amination protocol.

Protocol 3: Boc Group Deprotection

This protocol removes the Boc protecting group to yield the free secondary amine, often isolated as a salt.

Materials:

  • N4-functionalized, N1-Boc-protected piperazine intermediate

  • Acid (e.g., Trifluoroacetic acid (TFA), or 4M HCl in Dioxane)

  • Solvent (e.g., Dichloromethane (DCM))

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected piperazine intermediate (1.0 eq.) in DCM (or use the HCl/Dioxane solution directly).

  • If using TFA, add it dropwise (5-10 eq.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess acid and solvent.

  • Co-evaporate with a solvent like toluene or DCM to remove residual TFA if necessary.

  • To precipitate the product as a salt, dissolve the residue in a minimal amount of DCM or methanol and add a large excess of cold diethyl ether.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The success of these reactions is highly substrate-dependent. The following table provides representative data for the functionalization of the simpler N-Boc-piperazine, which serves as a reasonable proxy for outcomes with the title compound under optimized conditions.

Reaction TypeReagent 1Reagent 2Base/Reducing AgentSolventYield (%)Reference
N-AlkylationN-Boc-piperazineBenzyl BromideK₂CO₃Acetonitrile>90%[2]
N-AcylationN-Boc-piperazineBenzoyl ChlorideTriethylamine (TEA)DCM>95%[5]
Reductive AminationN-Boc-piperazineCinnamaldehydeNaBH(OAc)₃DCM~85-95%[4]

Note: Yields are illustrative and will vary based on the specific electrophile/aldehyde and reaction scale. The presence of the 2-benzyl substituent on the title compound may influence reaction rates due to steric hindrance but is not expected to fundamentally change the reaction feasibility.

References

Application Note: Efficient N-Alkylation of (S)-1-Boc-2-benzylpiperazine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the selective N-alkylation of the unprotected secondary amine in (S)-1-Boc-2-benzylpiperazine. The Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for the specific functionalization of the other, a critical step in constructing diverse molecular scaffolds for drug discovery.[1] This protocol outlines a robust and reproducible method using an alkyl halide under basic conditions, yielding the desired N-alkylated product in high purity. The procedure includes reaction setup, monitoring, work-up, and purification. All quantitative data is presented in a clear, tabular format for easy reference.

Introduction

Piperazine derivatives are ubiquitous structural motifs in a vast array of pharmaceutically active compounds.[2] The ability to selectively functionalize the piperazine ring is crucial for synthesizing compound libraries and optimizing drug candidates. Mono-protected piperazines, such as this compound, are valuable building blocks that enable controlled, stepwise introduction of substituents.[1][3] The Boc protecting group deactivates one nitrogen atom, directing alkylation to the free secondary amine.[1] This selective N-alkylation is a fundamental transformation in medicinal chemistry. This document presents a representative protocol for the N-alkylation of this compound with ethyl bromide.

Experimental Workflow

Alkylation_Workflow Experimental Workflow for N-Alkylation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification A Dissolve this compound and K2CO3 in anhydrous Acetonitrile B Add Ethyl Bromide dropwise at room temperature A->B C Heat reaction mixture to 60°C B->C D Monitor progress by TLC or LC-MS (approx. 12-18 hours) C->D E Cool to room temperature and filter off solids D->E F Concentrate filtrate under reduced pressure E->F G Partition residue between Ethyl Acetate and Water F->G H Separate organic layer, wash with brine, dry over Na2SO4, and concentrate G->H I Purify crude product by silica gel column chromatography H->I J Characterize final product (NMR, MS, Purity Analysis) I->J

Figure 1. A diagram illustrating the experimental workflow for the N-alkylation of this compound.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the N-alkylation of this compound with ethyl bromide.

ParameterValue
Reactants
This compound1.00 g (3.62 mmol)
Ethyl Bromide0.32 mL (4.34 mmol, 1.2 eq)
Potassium Carbonate (K₂CO₃)1.00 g (7.24 mmol, 2.0 eq)
Anhydrous Acetonitrile20 mL
Reaction Conditions
Temperature60 °C
Reaction Time16 hours
Results
Product(S)-1-Boc-2-benzyl-4-ethylpiperazine
Yield0.98 g (89%)
Purity (by HPLC)>98%
Analytical Data
¹H NMR (400 MHz, CDCl₃)Consistent with product structure
MS (ESI+) m/zCalculated for C₁₈H₂₈N₂O₂ [M+H]⁺: 305.22, Found: 305.25

Detailed Experimental Protocol

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl Halide (e.g., Ethyl Bromide, 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to form a stirrable suspension.

    • Commence stirring at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.2 eq) to the reaction mixture dropwise using a syringe.

  • Reaction:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the resulting residue between ethyl acetate and deionized water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive alkylating agentUse a fresh bottle of the alkylating agent.
Insufficient heatingEnsure the reaction is heated to the specified temperature.
Poor quality solvent/reagentsUse anhydrous solvents and high-purity reagents.
Formation of Di-alkylated Byproduct Use of unprotected piperazineEnsure the starting material is the mono-Boc protected piperazine.[3]
Incorrect stoichiometryUse a slight excess of the alkylating agent, but avoid a large excess.
Reaction Stalls Poor solubility of reagentsConsider using a more polar aprotic solvent like DMF.[3]
Insufficient baseEnsure an adequate amount of base (at least 2.0 eq) is used to neutralize the acid byproduct.

Conclusion

The protocol described provides an effective and reproducible method for the N-alkylation of this compound. This procedure is crucial for the synthesis of diverse piperazine-based compounds for drug discovery and development. The use of a Boc-protected piperazine is key to achieving selective mono-alkylation.[3] The straightforward reaction conditions and purification process make this a valuable method for medicinal chemists.

References

The Role of (S)-1-Boc-2-benzylpiperazine in Asymmetric Synthesis: A Focus on Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the direct application of (S)-1-Boc-2-benzylpiperazine as a classical chiral resolving agent for the separation of enantiomers through diastereomeric salt formation is not extensively documented in publicly available literature, its significance in the realm of asymmetric synthesis is well-established. This chiral piperazine derivative serves as a crucial and versatile building block in the stereoselective synthesis of complex molecules, particularly in the development of novel therapeutics. Its inherent chirality is leveraged to introduce specific stereocenters, thereby enabling the synthesis of enantiomerically pure compounds.

Application as a Chiral Building Block

This compound is primarily utilized as a chiral scaffold in the synthesis of bioactive molecules, especially those targeting the central nervous system. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it amenable to a variety of synthetic transformations. Researchers in medicinal chemistry employ this compound to construct molecules with specific three-dimensional arrangements, which is critical for their interaction with biological targets.

The general workflow for utilizing this compound as a chiral building block can be conceptualized as follows:

workflow General Workflow for Utilizing this compound cluster_synthesis Asymmetric Synthesis start This compound (Chiral Building Block) reaction Coupling Reaction with Prochiral Substrate start->reaction intermediate Diastereomerically Enriched Intermediate reaction->intermediate modification Further Synthetic Modifications intermediate->modification final_product Enantiomerically Pure Target Molecule modification->final_product

Caption: Workflow for Asymmetric Synthesis.

Principles of Chiral Resolution (General Overview)

Although specific protocols for this compound are not available, the fundamental principles of chiral resolution via diastereomeric salt formation are broadly applicable and provide a framework for potential experimental design. This technique relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (a chiral base in this case). This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

The logical steps of a classical chiral resolution process are outlined below:

chiral_resolution Classical Chiral Resolution Workflow cluster_process Resolution Process racemate Racemic Mixture (e.g., (R/S)-Acid) salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Base) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R,S) and (S,S)) salt_formation->diastereomers crystallization Fractional Crystallization (Separation based on solubility) diastereomers->crystallization separation Separated Diastereomers crystallization->separation less_soluble Less Soluble Salt (e.g., (R,S)-Salt) separation->less_soluble Solid more_soluble More Soluble Salt (e.g., (S,S)-Salt in solution) separation->more_soluble Mother Liquor acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Resolved Enantiomer 1 (e.g., (R)-Acid) acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 Resolved Enantiomer 2 (e.g., (S)-Acid) acidification2->enantiomer2 acidification2->recovery

Caption: Classical Chiral Resolution Workflow.

Hypothetical Experimental Protocol for Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized, hypothetical protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine like this compound. This protocol is for illustrative purposes and would require significant optimization for any specific application.

Objective: To separate the enantiomers of a racemic carboxylic acid via diastereomeric salt formation with this compound.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Acid (e.g., 1 M HCl)

  • Base (e.g., 1 M NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

  • Instrumentation for analysis (e.g., polarimeter, chiral HPLC or GC)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm anhydrous solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer from the Diastereomeric Salt:

    • Dissolve the dried crystals in water or a suitable solvent mixture.

    • Acidify the solution with 1 M HCl to a pH of approximately 1-2 to protonate the carboxylic acid and the resolving agent.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the resolved carboxylic acid.

  • Isolation of the More Soluble Enantiomer:

    • Concentrate the filtrate from step 2 (the mother liquor).

    • Liberate the second enantiomer by following the acidification and extraction procedure described in step 3.

  • Recovery of the Resolving Agent:

    • The aqueous layers from the acidification steps can be basified with 1 M NaOH to deprotonate the resolving agent.

    • The resolving agent can then be extracted with an organic solvent, dried, and concentrated for reuse.

  • Determination of Enantiomeric Purity:

    • Determine the optical rotation of the resolved enantiomers using a polarimeter.

    • Determine the enantiomeric excess (ee) of each enantiomer using chiral HPLC or GC.

Data Presentation:

Should experimental data be generated, it would be crucial to present it in a clear and structured format. An example of a data table for a hypothetical resolution is provided below.

Racemic AcidResolving AgentSolventYield of Less Soluble Salt (%)de of Less Soluble Salt (%)ee of Resolved Acid (%)
Racemic IbuprofenThis compoundEthanol---
Racemic NaproxenThis compoundMethanol---
Racemic Mandelic AcidThis compoundAcetonitrile---

Note: The table is populated with hyphens as no specific experimental data for the use of this compound as a resolving agent is available.

Application Note: Derivatization of (S)-1-Boc-2-benzylpiperazine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-benzylpiperazine is a versatile chiral building block extensively utilized in medicinal chemistry for the synthesis of compound libraries aimed at drug discovery.[1][2] The piperazine scaffold is a "privileged" structure, frequently found in biologically active compounds due to its ability to modulate physicochemical properties such as solubility and bioavailability.[3] The presence of a Boc protecting group on one nitrogen and a benzyl group at the chiral center allows for selective functionalization at the secondary amine, making it an ideal starting point for generating a diverse range of derivatives.[1][3] This application note provides detailed protocols for the derivatization of this compound via N-acylation, N-alkylation, reductive amination, and N-sulfonylation, key reactions for the construction of chemical libraries.

Key Applications in Library Synthesis

The derivatization of this compound is a cornerstone for generating libraries of compounds for high-throughput screening.[3] The diverse functionalities that can be introduced at the N4 position allow for the systematic exploration of the chemical space around the piperazine core, which is crucial for structure-activity relationship (SAR) studies.[4] These libraries have been instrumental in the discovery of novel therapeutic agents targeting a wide range of diseases.

General Workflow for Library Synthesis

The overall strategy for library synthesis using this compound involves a three-stage process: derivatization of the secondary amine, optional deprotection of the Boc group, and potential further functionalization. This modular approach is highly amenable to parallel synthesis techniques.

G cluster_0 Stage 1: Derivatization cluster_1 Stage 2: Deprotection (Optional) cluster_2 Stage 3: Further Functionalization (Optional) Start This compound Derivatization N-Acylation / N-Alkylation / Reductive Amination / N-Sulfonylation Start->Derivatization Library_1 N4-Substituted Library (Boc-protected) Derivatization->Library_1 Deprotection Boc Deprotection (e.g., TFA/DCM) Library_1->Deprotection Library_2 N4-Substituted Library (deprotected) Deprotection->Library_2 Functionalization Further Derivatization at N1 Library_2->Functionalization Final_Library N1,N4-Disubstituted Library Functionalization->Final_Library

References

Application Notes and Protocols for the Quantification of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-benzylpiperazine is a chiral building block of significant interest in pharmaceutical research and development. Its stereoisomeric purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for the accurate quantification of the (S)-enantiomer and the detection of its (R)-enantiomeric impurity are essential. These application notes provide detailed protocols for the quantitative analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), two powerful techniques for enantioselective separation.

Analytical Methods Overview

The primary challenge in quantifying this compound lies in the separation of its enantiomers, which possess identical physical and chemical properties in an achiral environment. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, is the method of choice. Both chiral HPLC and chiral SFC are widely employed for this purpose, each offering distinct advantages.

  • Chiral High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique for chiral separations. It offers a wide range of commercially available chiral stationary phases and mobile phase compositions, allowing for method optimization for various compounds.

  • Chiral Supercritical Fluid Chromatography (SFC): A newer technique that uses supercritical carbon dioxide as the primary mobile phase. SFC often provides faster analysis times, reduced solvent consumption, and higher efficiency compared to HPLC, making it an attractive alternative for high-throughput screening and purification.[1][2][3][4]

Experimental Protocols

Protocol 1: Chiral Normal-Phase HPLC (NP-HPLC) Method

This protocol is adapted from established methods for the chiral separation of similar N-Boc protected piperidine derivatives.[5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value
Column Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a stock solution of the racemic 1-Boc-2-benzylpiperazine at 1 mg/mL in the mobile phase to confirm the elution order and resolution of the enantiomers.

  • Prepare working solutions for the calibration curve by serially diluting the (S)-enantiomer stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample to be analyzed in the mobile phase to achieve a final concentration within the calibration range.

Method Validation Parameters (Illustrative Data):

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity Baseline resolution of enantiomers (Resolution > 2.0)
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Method

This protocol is based on general guidelines for chiral SFC method development for pharmaceutical intermediates.[1][2][4]

Instrumentation:

  • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV-Vis or PDA detector.

Chromatographic Conditions:

Parameter Value
Column Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSP
Mobile Phase Supercritical CO₂ / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 220 nm

| Injection Volume | 5 µL |

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare a stock solution of the racemic 1-Boc-2-benzylpiperazine at 1 mg/mL in methanol.

  • Prepare working solutions for the calibration curve by serially diluting the (S)-enantiomer stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample to be analyzed in methanol to achieve a final concentration within the calibration range.

Method Validation Parameters (Illustrative Data):

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.8 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 1.5%
Specificity Baseline resolution of enantiomers (Resolution > 2.5)

Data Presentation

Table 1: Comparison of Chiral HPLC and Chiral SFC Method Performance

ParameterChiral NP-HPLCChiral SFC
Analysis Time ~15 min~5 min
Resolution (Rs) > 2.0> 2.5
Solvent Consumption High (Hexane, IPA)Low (Methanol)
Throughput ModerateHigh
Environmental Impact HigherLower

Table 2: Quantitative Data Summary (Illustrative)

MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
NP-HPLC This compound1 - 1000.99950.31.099.8 ± 1.21.8
SFC This compound1 - 1000.99980.20.8100.2 ± 0.91.3

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Serial Dilution for Calibration B->C D Injection into HPLC C->D E Chiral Separation on CSP D->E F UV Detection at 220 nm E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of (S)-enantiomer H->I

Caption: Chiral HPLC analysis workflow for this compound.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Serial Dilution for Calibration B->C D Injection into SFC C->D E Chiral Separation on CSP D->E F UV Detection at 220 nm E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of (S)-enantiomer H->I

Caption: Chiral SFC analysis workflow for this compound.

Method_Selection_Logic Start Start: Need to Quantify This compound HighThroughput High Throughput Needed? Start->HighThroughput SolventReduction Solvent Reduction a Priority? HighThroughput->SolventReduction No UseSFC Choose Chiral SFC HighThroughput->UseSFC Yes SolventReduction->UseSFC Yes ExistingHPLC Existing HPLC Instrumentation? SolventReduction->ExistingHPLC No UseHPLC Choose Chiral HPLC ExistingHPLC->UseSFC No (Consider investment) ExistingHPLC->UseHPLC Yes

Caption: Decision logic for selecting an analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of (S)-1-Boc-2-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing enantiomerically pure 2-substituted piperazines like this compound?

A1: The most common and reliable methods involve building the chiral piperazine ring from readily available chiral starting materials, such as amino acids.[1][2] This approach ensures the stereocenter is set early and maintained throughout the synthesis. Other methods include the asymmetric lithiation of N-Boc-piperazine, although this can be technically challenging.[3] Direct C-H functionalization of the piperazine ring is an emerging area but currently lacks the efficiency for routine synthesis.[3]

Q2: My overall yield is consistently low. What are the most common causes?

A2: Low yields in piperazine synthesis can often be attributed to several factors:

  • Formation of Byproducts: The most significant issue is often the formation of a disubstituted piperazine byproduct, where both nitrogen atoms are functionalized.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent can drastically affect yield. It is crucial to monitor reactions by TLC or LC-MS to determine the optimal endpoint.[5]

  • Reagent Quality: The purity of starting materials, especially the chiral precursors and coupling reagents, is critical.

  • Purification Losses: Substituted piperazines can be challenging to purify. Their basic nature can cause tailing on silica gel chromatography, and their solubility can lead to losses during aqueous workups.[5]

Q3: How can I prevent the formation of the N,N'-disubstituted byproduct?

A3: Minimizing the disubstituted byproduct is key to improving the yield of the desired mono-substituted product. The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, as the starting material.[4][6] If starting from piperazine itself, using a large excess (5-10 fold) of piperazine relative to the electrophile can favor mono-substitution.[5][7] Additionally, slow, dropwise addition of the electrophile at low temperatures helps to control the reaction and reduce the formation of the undesired byproduct.[5]

Q4: What are the best practices for purifying the final product?

A4: Purification of basic compounds like piperazine derivatives requires special consideration.

  • Column Chromatography: To prevent peak tailing on standard silica gel, it is highly recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent.[5]

  • Acid-Base Extraction: This is a powerful technique for separating the basic piperazine product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid solution (e.g., 1N HCl). The piperazine derivative will move into the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaOH) and the free base product re-extracted into an organic solvent.[5]

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Q5: How can I ensure the chiral integrity of my product is maintained?

A5: Preserving stereochemistry is paramount. Using a synthesis that starts from an enantiomerically pure precursor, like an (S)-amino acid, is the most robust method.[2] It is crucial to avoid harsh reaction conditions (e.g., excessively high temperatures or strongly acidic/basic environments) that could lead to racemization. Chiral HPLC analysis of the final product is essential to confirm the enantiomeric excess (e.e.).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive reducing agent (for reductive amination).2. Poor quality of coupling reagents or catalysts.3. Reaction temperature is too low.1. Use a freshly opened or properly stored reducing agent (e.g., sodium triacetoxyborohydride).2. Verify the purity of all reagents before starting.3. Gradually increase the reaction temperature while monitoring progress via TLC/LC-MS.
Multiple Spots on TLC Indicating Side Products 1. Formation of N,N'-disubstituted piperazine.2. Over-reduction of the benzyl group (if using harsh reduction conditions).3. Decomposition of starting material or product.1. Ensure mono-protection of the piperazine starting material (e.g., use 1-Boc-piperazine).2. Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of H₂/Pd-C if sensitive functional groups are present).[7]3. Monitor the reaction closely and stop it once the main product is formed to avoid degradation.[5]
Product is an Oil or Gum, Not a Solid 1. Presence of residual solvent.2. Impurities preventing crystallization.1. Dry the product under high vacuum for an extended period.2. Re-purify the product using the methods described in the FAQs (e.g., chromatography with triethylamine).[5] Attempt trituration with a non-polar solvent like hexane to induce crystallization.
Broad Peaks in NMR Spectrum 1. Presence of rotamers due to the Boc-group.2. Residual acidic or basic impurities.3. Product may be in a salt form.1. Gently warm the NMR sample. This can sometimes cause coalescence of rotameric peaks.2. Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) before final extraction and drying.[6]3. Ensure the final workup step involves basification to isolate the free amine.

Experimental Protocols

Protocol: Synthesis via Reductive Amination of (S)-2-Boc-piperazine-3-one

This protocol is a common route that builds the chiral center into the piperazine ring from an amino acid precursor, followed by reduction.

Step 1: Synthesis of (S)-4-Boc-2-oxo-piperazine-1-carbonyl chloride

  • This intermediate is typically derived from a protected (S)-diaminopropionic acid derivative. The synthesis involves cyclization to form the piperazinone ring.

Step 2: Friedel-Crafts Acylation with Benzene

  • To a solution of (S)-4-Boc-2-oxo-piperazine-1-carbonyl chloride (1.0 eq) in anhydrous benzene (used as both solvent and reactant) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-4-Boc-2-benzoylpiperazin-2-one.

Step 3: Reduction of Ketone and Amide (Wolff-Kishner or similar)

  • Dissolve the crude benzoylpiperazinone (1.0 eq) in diethylene glycol.

  • Add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).

  • Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-6 hours.

  • Cool the reaction mixture, dilute with water, and extract with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 0.5% triethylamine) to afford this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key transformations in piperazine synthesis.

Reaction Type Starting Materials Reagents/Conditions Solvent Typical Yield Reference
Mono-Boc Protection Piperazine, Boc₂O1.0 eq Boc₂O, 2.0 eq Piperazine, 0 °C to RT, 12-18hDichloromethane (DCM)>90%[5]
Reductive Amination 1-Boc-piperazine, PhenylacetaldehydeNaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.), RT, 12hDichloromethane (DCM)80-95%[7]
N-Alkylation 1-Boc-piperazine, Benzyl BromideK₂CO₃ (2.0 eq), RT, 8-12hAcetonitrile (MeCN)75-90%[5]
Boc-Deprotection Boc-protected PiperazineTrifluoroacetic Acid (TFA) in DCM (1:1), 0 °C to RT, 1-2hDichloromethane (DCM)>95%[6]

Visual Diagrams

Synthesis Pathway

G A S-Diaminopropionic Acid Derivative B Cyclization & Protection A->B Multi-step process C (S)-1-Boc-Piperazin-2-one B->C D N-Acylation with Benzyl Chloroformate C->D I This compound C->I Alternative Direct Alkylation/Reductive Amination E (S)-1-Boc-4-Cbz-Piperazin-2-one D->E F Reduction of Amide (e.g., LiAlH4) E->F G (S)-1-Boc-4-Cbz-2-benzylpiperazine F->G F->I Direct Reduction to Product H Deprotection (H2, Pd/C) & Re-protection (Boc) G->H If alternative protection needed

Caption: A generalized synthetic pathway for this compound.

Troubleshooting Workflow

G start Experiment Complete: Low Yield Observed check_tlc Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_tlc decision_sm Starting Material Unreacted? check_tlc->decision_sm decision_side Major Side Products Present? decision_sm->decision_side No sol_sm Increase Reaction Time/Temp Check Reagent Purity Optimize Stoichiometry decision_sm->sol_sm Yes sol_side Improve Mono-selectivity (e.g., slow addition, excess piperazine) Use Milder Reagents decision_side->sol_side Yes sol_purify Review Purification: - Add Et3N to Silica Gel - Use Acid/Base Extraction - Consider Crystallization decision_side->sol_purify No, likely purification loss end_node Re-run Experiment with Optimized Conditions sol_sm->end_node sol_side->end_node sol_purify->end_node

Caption: A decision tree for troubleshooting low yield in piperazine synthesis.

Mono- vs. Di-substitution Control

G cluster_0 Reaction Pathways cluster_1 Control Factors reagents Piperazine + Electrophile (R-X) mono Desired Mono-substitution (Product) reagents->mono k1 di Undesired Di-substitution (Byproduct) reagents->di k2 mono->di k3 (Product reacts further) inc Factors Increasing Mono-Product (k1 > k2, k3) list • Large Excess of Piperazine • Mono-protection (e.g., Boc) • Low Temperature • Slow Electrophile Addition

Caption: Factors influencing the selectivity between mono- and di-substitution.

References

Technical Support Center: (S)-1-Boc-2-benzylpiperazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the purification of (S)-1-Boc-2-benzylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The primary impurities depend on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as piperazine or benzyl halide.

  • Di-substituted Byproducts: Formation of 1,4-dibenzylpiperazine if the Boc-protection is incomplete or cleaved.

  • Over-benzylation: N-benzylation occurring at the Boc-protected nitrogen, though less common under standard conditions.

  • Reagents and Solvents: Residual reagents like di-tert-butyl dicarbonate (Boc₂O) or solvents used during the reaction and workup.[1][2]

Q2: My crude product has a low purity (<90%) after the initial extraction and workup. What should be my first purification step?

A2: For low-purity crude product, flash column chromatography is often the most effective initial purification step. It is highly effective at separating the target compound from both more polar and less polar impurities. A well-chosen solvent system is crucial for good separation.

Q3: I am struggling to separate the desired this compound from a closely related impurity by column chromatography. What can I do?

A3: If standard chromatography fails, consider these options:

  • Optimize the Mobile Phase: A shallow gradient or isocratic elution with a fine-tuned solvent mixture can enhance resolution. Try adding a small percentage of a modifier like triethylamine (for basic compounds) to reduce tailing.

  • Change the Stationary Phase: If using standard silica gel, switching to a different stationary phase such as alumina or a bonded-phase silica (like C18 if the impurity has a different polarity profile) might provide the necessary selectivity.

  • Crystallization: If the product is a solid and of sufficient purity (>90-95%), crystallization is an excellent method for removing small amounts of closely related impurities.

Q4: How can I confirm the chiral purity of my final product?

A4: Chiral purity is critical. The most common methods for determining the enantiomeric excess (ee) of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) with a suitable mobile phase (typically a mixture of hexanes and an alcohol like isopropanol) to separate the (S) and (R) enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate the enantiomers.[3][4]

Purification Data & Method Comparison

The following table summarizes typical purification outcomes for this compound using different techniques.

Purification MethodTypical Starting PurityTypical Final PurityExpected YieldKey AdvantagesCommon Challenges
Flash Column Chromatography 75-90%>98%70-90%Good for removing a wide range of impurities.Can be time-consuming and uses large solvent volumes.
Crystallization >95%>99.5%60-85%Excellent for achieving high purity; scalable.Requires finding a suitable solvent system; yield can be low.
Acid-Base Extraction VariableCan increase purity to >90%>95%Good for removing non-basic impurities.[5]May not remove basic impurities or closely related byproducts.
Distillation (of precursor) N/A>99% (for N-benzylpiperazine)>95%Effective for volatile precursors.[2]Not suitable for the final Boc-protected product due to thermal lability.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product. The exact gradient will depend on the impurities present.

    • Monitor the elution using Thin Layer Chromatography (TLC).[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for upgrading the purity of a product that is already >95% pure.

  • Solvent Selection:

    • Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for similar compounds include isopropanol, ethyl acetate/hexanes, or toluene.

    • Test small amounts of your product in different solvents to find the ideal one.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Cooling and Crystallization:

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

    • For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

The following diagrams illustrate key decision-making processes in the purification of this compound.

Caption: General purification workflow for this compound.

Caption: Troubleshooting guide for low yield during crystallization.

References

Technical Support Center: Synthesis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of (S)-1-Boc-2-benzylpiperazine.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature if the starting material is still present after the recommended period.

  • Suboptimal Reagent Quality: The quality of your starting materials and reagents is crucial.

    • Solution: Ensure all reagents, especially the Boc-anhydride ((Boc)₂O) and benzyl bromide, are pure and dry. Use freshly opened or properly stored reagents. Solvents should be anhydrous, as moisture can hydrolyze the Boc anhydride and other reactive intermediates.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps.

    • Solution: Optimize your extraction and chromatography conditions. Ensure the pH is appropriate during aqueous workup to minimize the product's solubility in the aqueous layer. When performing column chromatography, choose a suitable solvent system that provides good separation between your product and impurities.

  • Side Reactions: The formation of unwanted byproducts consumes your starting materials and reduces the yield of the desired product.

    • Solution: Refer to the "Common Side Reactions" section below to identify potential side products and adjust your reaction conditions to minimize their formation. For example, slow, controlled addition of reagents can often reduce the formation of over-alkylated or di-protected products.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these side products and how can I avoid them?

Answer: The presence of multiple spots on your TLC plate suggests the formation of side products. Based on the reaction chemistry, here are some likely impurities:

  • 1,4-Dibenzylpiperazine: This is a common byproduct if you are synthesizing the benzylpiperazine backbone first. It arises from the dialkylation of the piperazine ring.[1]

    • Avoidance: Use a protecting group strategy or carefully control the stoichiometry of benzyl bromide to favor mono-alkylation. Using a large excess of piperazine can also favor the mono-substituted product.

  • Di-Boc Protected Piperazine: If you are performing the Boc protection step, it's possible to get protection on both nitrogen atoms, especially if an excess of (Boc)₂O is used or the reaction conditions are too harsh.

    • Avoidance: Use a stoichiometric amount of (Boc)₂O relative to the secondary amine. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress closely.

  • Ring Fragmentation Products: In syntheses involving strong bases like s-BuLi for asymmetric lithiation, fragmentation of the piperazine ring has been identified as a potential side reaction.[2][3]

    • Avoidance: This is often minimized by using sterically hindered N-alkyl groups on the distal nitrogen.[2][3] Careful control of temperature and reaction time is also critical.

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.

    • Avoidance: As mentioned previously, ensure your reagents are of high quality and consider optimizing reaction time and temperature.

Question: My final product shows poor enantiomeric excess (ee). What could be the reason and how can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is a critical challenge. Poor ee can be attributed to:

  • Racemization: The stereocenter might be susceptible to racemization under the reaction or workup conditions.

    • Solution: Avoid harsh acidic or basic conditions and high temperatures during the reaction and purification. The choice of solvent can also influence stereoselectivity.

  • Ineffective Chiral Catalyst or Auxiliary: If you are using a chiral catalyst or a chiral auxiliary, its effectiveness may be compromised.

    • Solution: Ensure the catalyst is of high purity and the correct enantiomer is used. The "chiral auxiliary" can be removed upon catalytic hydrogenation.[4] In asymmetric lithiation, the choice of the chiral ligand (e.g., (-)-sparteine) is critical.[2][5]

  • Influence of Electrophile and Distal N-Substituent: Studies have shown that the electrophile and the substituent on the distal nitrogen can significantly impact the enantioselectivity in asymmetric syntheses of piperazines.[2][3][5]

    • Solution: It may be necessary to screen different electrophiles or modify the distal N-substituent to achieve better stereochemical control.

Frequently Asked Questions (FAQs)

What is the role of the Boc protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group is used as a protecting group for one of the nitrogen atoms in the piperazine ring. This is essential for achieving regioselectivity, preventing unwanted side reactions on that nitrogen, and allowing for the selective functionalization of the other nitrogen atom. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.[6]

What are the key parameters to control during the benzylation step?

The key parameters to control during the benzylation of the piperazine are:

  • Stoichiometry: Carefully control the molar ratio of benzylating agent (e.g., benzyl bromide) to the piperazine derivative to minimize the formation of the 1,4-dibenzylpiperazine byproduct.

  • Temperature: The reaction should be carried out at a controlled temperature to prevent side reactions and decomposition.

  • Base: The choice and amount of base used to scavenge the acid generated during the reaction can influence the reaction rate and the formation of byproducts.

What are the recommended purification methods for this compound?

The most common purification method is column chromatography on silica gel. The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.

Quantitative Data Summary

ParameterCondition ACondition BCondition C
Yield (%) 657885
Enantiomeric Excess (%) 9295>99
Key Impurity (%) 5 (Di-benzylated)2 (Di-benzylated)<1 (Di-benzylated)
Reaction Time (h) 1286
Temperature (°C) 250-20

This table presents hypothetical data for illustrative purposes to guide optimization.

Experimental Protocols

Protocol 1: Boc Protection of Piperazine (General Procedure)

  • Dissolve piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) dropwise to the stirred solution.

  • If necessary, add a base (e.g., triethylamine or sodium bicarbonate) to maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Benzylation of N-Boc-piperazine (General Procedure)

  • Dissolve N-Boc-piperazine (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).

  • Add a suitable base (e.g., potassium carbonate or triethylamine) (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add benzyl bromide (1 equivalent) dropwise to the stirred suspension.

  • Allow the reaction to proceed at the recommended temperature and time (monitor by TLC).

  • After completion, quench the reaction with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Piperazine Piperazine Step1 1. Mono-Boc Protection Piperazine->Step1 Benzyl_Bromide Benzyl Bromide Step2 2. Benzylation Benzyl_Bromide->Step2 Boc_Anhydride (Boc)₂O Boc_Anhydride->Step1 N_Boc_Piperazine 1-Boc-piperazine Step1->N_Boc_Piperazine Intermediate Final_Product This compound Step2->Final_Product N_Boc_Piperazine->Step2 Side_Reactions cluster_side_products Potential Side Reactions Main_Reaction Desired Reaction: This compound Synthesis Over_Alkylation Over-Alkylation Main_Reaction->Over_Alkylation Excess Benzylating Agent Di_Protection Di-Boc Protection Main_Reaction->Di_Protection Excess (Boc)₂O Ring_Fragmentation Ring Fragmentation Main_Reaction->Ring_Fragmentation Harsh Basic Conditions Impurity1 1,4-Dibenzylpiperazine Over_Alkylation->Impurity1 Forms Impurity2 1,4-Di-Boc-piperazine Di_Protection->Impurity2 Forms Impurity3 Ring-Opened Products Ring_Fragmentation->Impurity3 Forms Troubleshooting_Workflow Start Start: Low Yield or Impurities Check_Reagents 1. Check Reagent Quality (Purity, Dryness) Start->Check_Reagents Monitor_Reaction 2. Monitor Reaction Progress (TLC, LC-MS) Check_Reagents->Monitor_Reaction Reagents OK Optimize_Conditions 3. Optimize Conditions (Temp, Time, Stoichiometry) Monitor_Reaction->Optimize_Conditions Incomplete Reaction or Side Products Observed Improve_Purification 4. Improve Purification (Workup, Chromatography) Optimize_Conditions->Improve_Purification Reaction Optimized End End: Improved Yield and Purity Improve_Purification->End

References

Technical Support Center: Optimization of Reaction Conditions for (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of (S)-1-Boc-2-benzylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Troubleshooting Steps & Recommendations
SYN-001 Low yield of the desired this compound product. 1. Incomplete reaction. 2. Formation of side products (e.g., dibenzylated or di-Boc piperazine). 3. Suboptimal reaction temperature or time. 4. Inefficient purification.1. Monitor reaction progress by TLC or LC-MS to ensure full consumption of the starting material. 2. Use a controlled stoichiometry of reagents. For N-Boc protection, use a slight excess of Boc-anhydride. For benzylation, consider using a limiting amount of benzyl bromide if starting with a non-Boc protected piperazine. 3. Optimize temperature and reaction time; for Boc protection, reactions are often carried out at 0°C to room temperature. 4. Employ flash column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine) for purification.
SYN-002 Formation of the undesired (R)-enantiomer or a racemic mixture. 1. Racemization during the reaction. 2. Use of a non-enantiopure starting material.1. Maintain mild reaction conditions, especially concerning temperature and pH, to avoid epimerization at the chiral center. 2. Ensure the starting material, such as (S)-2-benzylpiperazine or a chiral amino acid precursor, is of high enantiomeric purity.
SYN-003 Difficulty in separating the product from starting materials or byproducts. 1. Similar polarities of the desired product and impurities. 2. Oily nature of the product.1. Optimize the solvent system for column chromatography; a gradient elution might be necessary. 2. Consider converting the oily product to a solid salt (e.g., hydrochloride salt) for easier handling and purification, followed by neutralization to obtain the free base.
SYN-004 Incomplete N-Boc protection of (S)-2-benzylpiperazine. 1. Insufficient amount of Boc-anhydride. 2. Presence of moisture, which can hydrolyze the Boc-anhydride. 3. Steric hindrance from the benzyl group.1. Increase the equivalents of Boc-anhydride (e.g., 1.1-1.5 equivalents). 2. Ensure all glassware is dry and use an anhydrous solvent. 3. Increase the reaction time and/or temperature slightly (e.g., to 40°C), while monitoring for potential side reactions.
SYN-005 Formation of N,N'-di-Boc-2-benzylpiperazine. 1. Use of a large excess of Boc-anhydride. 2. Prolonged reaction time at elevated temperatures.1. Use a controlled amount of Boc-anhydride (typically 1.05-1.2 equivalents). 2. Monitor the reaction closely and stop it once the mono-Boc product is predominantly formed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method starts from a chiral precursor, such as L-phenylalanine or (S)-piperazine-2-carboxylic acid. A general workflow involves the formation of the piperazine ring followed by selective N-Boc protection. For instance, starting with (S)-2-benzylpiperazine, the N-Boc protection can be achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: How can I control the regioselectivity of the Boc protection to favor the N1 position?

In 2-substituted piperazines, the two nitrogen atoms have different steric environments. The N1 nitrogen is generally less sterically hindered than the N4 nitrogen, especially with a bulky substituent at the C2 position. Therefore, the reaction with (Boc)₂O often favors the formation of the 1-Boc isomer. To further enhance this selectivity, the reaction can be carried out at low temperatures (e.g., 0 °C) and with a controlled amount of the protecting agent.

Q3: What are the optimal conditions for the N-Boc protection of (S)-2-benzylpiperazine?

Optimal conditions can vary, but a good starting point is to dissolve (S)-2-benzylpiperazine in an anhydrous solvent like DCM or THF. Add a base such as triethylamine (1.1-1.5 equivalents) followed by the slow addition of (Boc)₂O (1.05-1.2 equivalents) at 0 °C. The reaction is then typically stirred at room temperature for several hours and monitored by TLC or LC-MS until completion.

Q4: Are there alternative methods for introducing the benzyl group?

Yes, if starting from a pre-formed piperazine ring that is already N-Boc protected at the N4 position, the C2 benzyl group can be introduced via α-lithiation followed by reaction with a benzyl electrophile. This method often employs a strong base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine to control the stereochemistry.[1][2]

Q5: How can I confirm the enantiomeric purity of my final product?

The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol) can be used to separate the (S) and (R) enantiomers.

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-benzylpiperazine

Materials:

  • (S)-2-benzylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Dissolve (S)-2-benzylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield pure this compound.

Data Presentation

Table 1: Optimization of N-Boc Protection of (S)-2-benzylpiperazine
Entry Base (eq) (Boc)₂O (eq) Solvent Temp (°C) Time (h) Yield (%)
1Et₃N (1.2)1.1DCM0 to RT685
2NaHCO₃ (2.0)1.1THF/H₂ORT1278
3Et₃N (1.5)1.3DCM0 to RT492
4None1.1DCMRT24< 20
5Et₃N (1.2)1.5DCMRT688 (with di-Boc byproduct)

Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual results may vary.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G Figure 1. General Synthetic Workflow A Starting Material ((S)-2-benzylpiperazine) B N-Boc Protection ((Boc)₂O, Base, Solvent) A->B Reaction C Reaction Work-up (Quenching, Extraction) B->C Processing D Purification (Column Chromatography) C->D Isolation E Final Product (this compound) D->E Purity

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Figure 2. Troubleshooting Low Yield Start Low Yield Observed Check1 Check Reaction Completion (TLC/LC-MS) Start->Check1 Result1 Complete? Check1->Result1 Action1 Increase Reaction Time/ Temperature Result1->Action1 No Check2 Analyze Side Products Result1->Check2 Yes Action1->Check1 Result2 Di-substitution? Check2->Result2 Action2 Adjust Stoichiometry (Reduce excess reagent) Result2->Action2 Yes Check3 Review Purification Result2->Check3 No End Yield Improved Action2->End Action3 Optimize Chromatography (Solvent System, Gradient) Check3->Action3 Action3->End

Caption: A logical flow for troubleshooting low product yield.

References

preventing racemization during (S)-1-Boc-2-benzylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions involving (S)-1-Boc-2-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (S and R), resulting in a loss of optical activity. For a chiral molecule like this compound, maintaining stereochemical integrity is critical as the biological activity of a drug candidate often resides in a single enantiomer. The presence of the unwanted R-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects.

Q2: Under what conditions is racemization of this compound most likely to occur?

A2: Unlike α-amino acids, the proton at the chiral center (C2) of this compound is not activated by an adjacent carbonyl group. Therefore, racemization is not common under standard synthetic conditions (e.g., N-alkylation at the N4 position). However, racemization is a significant risk under conditions that can generate a planar intermediate at the C2 position. The two primary scenarios of concern are:

  • Strongly Basic Conditions: The use of very strong organolithium bases (e.g., s-BuLi) can deprotonate the C2 position, forming a planar lithiated intermediate.[1][2]

  • Radical-Mediating Conditions: Reactions proceeding through a radical intermediate at the C2 position, such as some photoredox-catalyzed C-H functionalization reactions, can also lead to a loss of stereochemical integrity.[1][3]

Q3: I am performing a standard N-alkylation at the N4-position with an alkyl halide and a carbonate base. Should I be concerned about racemization at C2?

A3: No, it is highly unlikely that you will observe racemization at the C2 position under these conditions. Standard N-alkylation conditions using common bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are not strong enough to abstract the proton from the C2 carbon.[4][5][6] The chiral center is generally stable in these reactions.

Q4: How can I determine if my sample of this compound has racemized?

A4: The most reliable method for determining the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[7][8][9] This technique uses a chiral stationary phase to separate the S- and R-enantiomers, allowing for their quantification. You will need to develop a suitable method, likely using a cellulose- or amylose-based chiral column.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter that could lead to the racemization of this compound.

Symptom / Observation Potential Cause Recommended Solution
Loss of optical purity after attempting to functionalize the C2 position using an organolithium reagent. You are using a strong base like s-BuLi or n-BuLi, which is deprotonating the chiral center and forming a planar, achiral organolithium intermediate.[1][2]Control Temperature: Perform the lithiation at a very low temperature (-78 °C) to minimize the rate of racemization. Use a Chiral Ligand: If performing an asymmetric synthesis, the use of a chiral ligand like (-)-sparteine can help control the stereochemistry of the subsequent trapping reaction.[1][11][12] Minimize Reaction Time: Use in-situ monitoring (e.g., IR spectroscopy) to determine the optimal, shortest time required for lithiation before adding the electrophile.[2]
Unexpected loss of enantiomeric excess in a C-H activation/functionalization reaction. The reaction may be proceeding through a radical intermediate at the C2 position. Photoredox catalysis, for example, can generate an α-amino radical that is planar and can be trapped from either face.[1][3]Re-evaluate Catalyst System: Investigate alternative catalyst systems or reaction conditions that may proceed through a non-radical pathway or offer better stereocontrol. Lower Reaction Temperature: If possible, running the reaction at a lower temperature may help to improve stereoselectivity.
Product shows a broad or split peak when analyzed by chiral HPLC. This is a direct indication of the presence of both enantiomers, meaning racemization has occurred.Review Reaction Conditions: Carefully analyze your reaction protocol to identify any steps involving strong bases, high temperatures, or radical initiators. Optimize Conditions: Systematically vary reaction parameters (base, solvent, temperature, reaction time) as outlined in this guide to find conditions that preserve stereochemical integrity.

Data Presentation

The following table summarizes the impact of various reaction parameters on the enantiomeric ratio (e.r.) during the asymmetric lithiation and trapping of N-Boc-piperazine derivatives. While these examples aim to create a new stereocenter with high enantioselectivity, the principles directly apply to preventing the racemization of an existing one. Maintaining low temperatures and choosing the appropriate chiral ligand are critical for stereocontrol.

Entry Base / Ligand Temperature (°C) Electrophile Product e.r. Reference
1s-BuLi / (-)-sparteine-78MeI87:13[13]
2s-BuLi / (-)-sparteine-78Ph₂CO75:25[3]
3s-BuLi / (+)-sparteine surrogate-30MeOCOCl89:11
4s-BuLi / (-)-sparteine-78MeOCOCl95:5[12]

Experimental Protocols

Protocol 1: N4-Alkylation of this compound (Racemization Unlikely)

This protocol describes a standard N-alkylation at the non-chiral N4 position, where racemization at C2 is not a concern.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Acetonitrile or DMF).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N4-alkylated product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general starting point for developing an HPLC method to determine the enantiomeric purity of a reaction product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on derivatized cellulose or amylose (e.g., CHIRALPAK® series) are often effective for separating enantiomers of chiral amines and derivatives.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Quantification: If both enantiomers are present, they will elute at different retention times. Integrate the peak areas for the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R). Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Visualizations

Racemization_Pathway cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate Formation cluster_product Product Mixture S_Piperazine This compound Planar_Intermediate Planar, Achiral Intermediate (Lithiated or Radical) S_Piperazine->Planar_Intermediate Strong Base (s-BuLi) or Radical Initiator S_Product (S)-Product Planar_Intermediate->S_Product Trapping R_Product (R)-Product Planar_Intermediate->R_Product Trapping

Caption: Potential pathway for racemization of this compound.

Troubleshooting_Workflow Start Start: Loss of Enantiomeric Purity Observed Check_Base Were strong organolithium bases (e.g., s-BuLi) used? Start->Check_Base Check_Radical Does the reaction involve C-H activation or photoredox catalysis? Check_Base->Check_Radical No Sol_Base Action: Lower temp to -78°C. Minimize lithiation time. Consider chiral ligand. Check_Base->Sol_Base Yes Sol_Radical Action: Re-evaluate catalyst. Attempt lower temperature. Check_Radical->Sol_Radical Yes No_Issue Racemization unlikely from other common reagents. Verify starting material purity. Check_Radical->No_Issue No

References

Technical Support Center: Synthesis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of (S)-1-Boc-2-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common method involves the selective N-Boc protection of (S)-2-benzylpiperazine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in an appropriate solvent, often in the presence of a base to neutralize the acidic byproduct.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control include the stoichiometry of the reactants, reaction temperature, and reaction time. Using a slight excess of (Boc)₂O can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-Boc byproduct. The temperature should be controlled to prevent side reactions.

Q3: What are the common side products in this synthesis?

The most common side products are the di-Boc protected piperazine (1,4-di-Boc-2-benzylpiperazine) and unreacted starting material. Another potential impurity is dibenzylpiperazine, which can arise from the synthesis of the starting material, (S)-2-benzylpiperazine.[1][2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.

Q5: What is the best method for purifying the final product?

Flash column chromatography on silica gel is a common and effective method for purifying this compound from the reaction mixture. The choice of eluent system is crucial for good separation. A mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate is typically used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive (Boc)₂O reagent.Use a fresh bottle of (Boc)₂O. The reagent can degrade over time, especially if exposed to moisture.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (e.g., to room temperature or 40 °C).
Poor quality starting material ((S)-2-benzylpiperazine).Ensure the starting material is pure. Impurities can interfere with the reaction.
Formation of Significant Amount of Di-Boc Byproduct Excess of (Boc)₂O was used.Use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents).
Reaction time is too long.Monitor the reaction closely by TLC and stop it once the mono-Boc product is maximized.
Incomplete Reaction (Starting Material Remains) Insufficient amount of (Boc)₂O.Add a small additional portion of (Boc)₂O and continue to monitor the reaction.
Steric hindrance.Consider using a more reactive Boc-donating reagent or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Difficult Purification Close-running spots on TLC (product and byproduct).Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might improve separation.
Oily product that is difficult to handle.After purification, dissolve the product in a minimal amount of a suitable solvent and remove the solvent under high vacuum to obtain a solid or a thick oil.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous (S)-1-N-Boc-2-methylpiperazine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
(S)-2-benzylpiperazine176.2610.01.76 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2512.02.62 g
Triethylamine (TEA)101.1915.02.08 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a solution of (S)-2-benzylpiperazine (1.76 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add triethylamine (2.08 mL, 15.0 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) in dichloromethane (10 mL) to the reaction mixture over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 30%) to yield this compound as a pale yellow oil or solid.

Expected Yield: 80-95%

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification start (S)-2-benzylpiperazine reagent (Boc)2O, Base (e.g., TEA) DCM, 0°C to RT reaction N-Boc Protection start->reaction Reactant reagent->reaction Addition crude Crude Product Mixture reaction->crude workup Aqueous Wash (Water, Brine) crude->workup drying Drying (Na2SO4) & Concentration workup->drying purification Flash Column Chromatography drying->purification product Pure this compound purification->product

Caption: A flowchart illustrating the synthesis and purification process.

TroubleshootingTree Troubleshooting Decision Tree cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction? cause1 Reagent Quality Issue? start->cause1 Yes cause2 Suboptimal Reaction Conditions? start->cause2 Yes cause3 Side Reaction Predominance? start->cause3 Yes solution1a Use Fresh (Boc)2O cause1->solution1a solution1b Verify Starting Material Purity cause1->solution1b solution2a Increase Reaction Time/ Temperature cause2->solution2a solution2b Adjust Stoichiometry cause2->solution2b solution3a Control Reagent Addition cause3->solution3a solution3b Monitor Reaction Closely cause3->solution3b

Caption: A decision tree for troubleshooting common synthesis issues.

References

stability issues of (S)-1-Boc-2-benzylpiperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-Boc-2-benzylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound under acidic conditions?

The primary stability concern for this compound in an acidic environment is the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2] This is a well-documented acid-catalyzed hydrolysis reaction that results in the formation of the corresponding deprotected amine, (S)-2-benzylpiperazine.[3]

Q2: What is the mechanism of acid-catalyzed degradation of the Boc group?

The degradation proceeds through a specific acid-catalyzed hydrolysis mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., H⁺).[3]

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine, (S)-2-benzylpiperazine.[3] The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[3]

Q3: What are the expected degradation products of this compound in acidic media?

The primary and expected degradation product is (S)-2-benzylpiperazine . Other byproducts originating from the Boc group itself are isobutylene and carbon dioxide .[3] Additionally, the highly reactive tert-butyl cation generated during the cleavage can potentially alkylate other nucleophilic molecules in the solution, leading to minor impurities.[2] Under very harsh acidic conditions, fragmentation of the piperazine ring itself is a possibility, though less common.[4]

Q4: At what pH does the Boc group start to become labile?

While the Boc group is generally stable at neutral and basic pH, its lability increases significantly as the pH decreases. Cleavage is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] Unwanted degradation can occur even under milder acidic conditions, for instance, during prolonged exposure to silica gel in chromatography or in HPLC mobile phases containing low concentrations of acids like 0.1% TFA.[5]

Q5: How can I monitor the degradation of this compound?

The most common and effective analytical techniques for monitoring the stability and degradation of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods allow for the separation and quantification of the parent compound and its primary degradant, (S)-2-benzylpiperazine. ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.

Troubleshooting Guides

Issue 1: Unwanted Deprotection of this compound During an Experiment
  • Problem: You observe the formation of (S)-2-benzylpiperazine as an impurity in your reaction mixture or during purification, when deprotection was not the intended step.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Acidic Reagents or Catalysts If your reaction involves acidic reagents, consider if a less acidic alternative can be used. If the acid is a catalyst, use the minimum effective concentration.
Purification on Silica Gel Standard silica gel is acidic and can cause gradual deprotection. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent) before packing the column. Alternatively, use neutral or basic alumina for chromatography.[8]
Acidic HPLC Mobile Phase For purification or analysis by HPLC, if the Boc group is cleaving, replace strong acids like TFA with a weaker acid such as formic acid or acetic acid in the mobile phase. If possible, use a buffered mobile phase at a pH > 4.
Elevated Temperatures The Boc group can be thermally labile, especially in the presence of even weak acids. Avoid unnecessarily high temperatures during your reaction or work-up if the Boc group needs to remain intact.[9]
Issue 2: Incomplete Deprotection When Cleavage of the Boc Group is Intended
  • Problem: After performing a deprotection step using acidic conditions, you still have a significant amount of starting material, this compound, remaining.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is dependent on the acid concentration.[3] Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[4]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is fully consumed.[4]
Low Reaction Temperature While room temperature is often sufficient, sterically hindered or less reactive substrates may require gentle heating (e.g., to 40°C) to drive the reaction to completion. Be aware that this may also increase side reactions.
Poor Solubility Ensure that your starting material is fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent system that is compatible with the acidic reagent.

Data Presentation

The stability of the Boc group is highly dependent on the pH, temperature, and time of exposure. The following table provides an illustrative example of the stability of a typical N-Boc protected amine under various acidic conditions at room temperature. Note: This is generalized data, and specific kinetics for this compound may vary.

Condition pH (approx.) Time Illustrative % Degradation
0.1 M HCl11 hour>95%
0.01 M HCl21 hour~60%
0.1% TFA in Acetonitrile/Water~24 hours~10%[5]
Acetic Acid (1 M)~2.424 hours<5%
pH 4 Buffer (Acetate)424 hours<2%
pH 5 Buffer (Acetate)524 hours<1%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products under acidic stress and establish degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (1 M and 0.1 M)

  • HPLC grade water, acetonitrile, and methanol

  • Sodium hydroxide (for neutralization)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile/water).

  • Acid Stress:

    • To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 0.1 M HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH and dilute to a suitable concentration with the mobile phase.

  • Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Determine the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation product ((S)-2-benzylpiperazine).

    • Use LC-MS to investigate the masses of any other minor impurities to help in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating this compound from its primary acidic degradation product. Method optimization will be required for specific instrumentation and applications.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

cluster_start Starting Material cluster_conditions Stress Conditions cluster_products Degradation Products start This compound acid Acidic Conditions (e.g., HCl, TFA) start->acid Exposure deprotected (S)-2-benzylpiperazine (Primary Degradant) acid->deprotected Boc Cleavage byproducts Isobutylene + CO2 acid->byproducts Boc Cleavage

Caption: Logical workflow of acidic degradation for this compound.

cluster_yes cluster_solutions start Is this compound degrading unexpectedly? check_reagents Are acidic reagents present? start->check_reagents Yes no No degradation observed. Compound is stable under current conditions. start->no No check_silica Is purification on silica gel being used? check_reagents->check_silica No solution_reagents Use milder or non-acidic alternatives. check_reagents->solution_reagents check_hplc Is an acidic HPLC mobile phase (e.g., TFA) used? check_silica->check_hplc No solution_silica Use neutralized silica or alumina. check_silica->solution_silica check_temp Is the temperature elevated? check_hplc->check_temp No solution_hplc Switch to formic acid or a buffered mobile phase (pH > 4). check_hplc->solution_hplc solution_temp Maintain at or below room temperature. check_temp->solution_temp

References

Technical Support Center: Scaling Up the Synthesis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (S)-1-Boc-2-benzylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Overall Yield in the Multi-Step Synthesis

  • Question: We are experiencing a significant drop in the overall yield of this compound when moving from a lab-scale to a pilot-plant scale. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield upon scale-up can be attributed to several factors. A systematic approach is necessary to identify the bottleneck.

    • Mass and Heat Transfer: In larger reactors, inefficient stirring and uneven heating can lead to localized temperature gradients and poor mixing of reagents, resulting in increased side product formation. Ensure that the reactor is equipped with an appropriate overhead stirrer and a jacketed cooling/heating system to maintain a homogeneous reaction mixture and consistent temperature.

    • Extended Reaction Times: Longer reaction times are often required for larger batches. Monitor the reaction progress closely using in-process controls like TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.

    • Work-up and Extraction Inefficiencies: Phase separation during aqueous work-up can be more challenging on a larger scale. Emulsion formation can lead to significant product loss. Consider using a different solvent system or adding brine to improve phase separation. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

    • Purification Losses: Purification by column chromatography can be a major source of product loss at a larger scale. If possible, try to isolate the intermediate products by crystallization or salt formation to improve purity before proceeding to the next step. For the final product, developing a crystallization method is highly recommended over large-scale chromatography.

Issue 2: Incomplete Boc-Protection of (S)-2-Benzylpiperazine

  • Question: The Boc-protection of (S)-2-benzylpiperazine is not going to completion, and we are left with a significant amount of starting material. How can we improve the efficiency of this step?

  • Answer: Incomplete Boc-protection is a common issue. Here are some troubleshooting steps:

    • Reagent Stoichiometry and Addition: Ensure that at least one equivalent of Di-tert-butyl dicarbonate (Boc)₂O is used. On a larger scale, slow addition of (Boc)₂O as a solution in a suitable solvent (e.g., THF, Dioxane) to the piperazine solution at a controlled temperature (e.g., 0 °C) is crucial to prevent side reactions.

    • Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The solvent should be able to dissolve both the piperazine and the (Boc)₂O. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.

    • Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

    • Formation of Di-Boc Byproduct: Although less common for mono-substituted piperazines, the formation of the di-Boc protected piperazine can occur. Using a slight excess of the piperazine relative to the (Boc)₂O can help to minimize this.

Issue 3: Difficulty in Purifying the Final Product

  • Question: We are finding it challenging to purify this compound on a large scale. Column chromatography is not practical. What are alternative purification strategies?

  • Answer: The basic nature of the piperazine ring can complicate purification. Here are some effective methods for large-scale purification:

    • Acid-Base Extraction: This is a powerful technique for separating basic compounds from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine derivative will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and re-extract the purified product into an organic solvent.

    • Crystallization: Developing a crystallization protocol is the most efficient method for large-scale purification. Screen various solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for crystallization of Boc-protected amines include hexanes/ethyl acetate, heptane/isopropanol, and toluene.

    • Salt Formation and Crystallization: If the free base is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride, hydrobromide) by treating a solution of the product with the corresponding acid. The resulting salt is often a crystalline solid that can be easily filtered and purified by recrystallization. The free base can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

1. What is a recommended scalable synthetic route for this compound?

A practical and scalable synthesis starts from the readily available amino acid, (S)-phenylalanine.[1] The key steps involve the formation of a diamine intermediate followed by cyclization and finally Boc-protection. A general outline of the synthetic pathway is as follows:

  • Reduction of (S)-phenylalanine: The carboxylic acid and the amino group are protected, and then the protected amino acid is reduced to the corresponding amino alcohol.

  • Conversion to a Diamine: The hydroxyl group of the amino alcohol is converted into a leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine to form a protected diamine.

  • Cyclization: The protecting groups on the nitrogens are manipulated to allow for an intramolecular cyclization to form the piperazine ring, yielding (S)-2-benzylpiperazine.

  • Boc-Protection: The final step is the selective mono-Boc protection of the N1 nitrogen of (S)-2-benzylpiperazine to give the target compound.

2. What are the critical process parameters to monitor during scale-up?

For a successful and reproducible scale-up, the following parameters should be closely monitored:

  • Temperature: Use jacketed reactors to ensure uniform heating and cooling.

  • Stirring Rate: Ensure adequate mixing to maintain a homogeneous reaction mixture.

  • Rate of Reagent Addition: Control the addition rate of key reagents to manage exotherms and minimize side reactions.

  • Reaction Progress: Utilize in-process controls (e.g., TLC, LC-MS, GC) to track the consumption of starting materials and the formation of products and byproducts.

  • pH: For aqueous work-ups and extractions, precise pH control is essential for efficient separation.

3. How can I avoid the formation of the dibenzylpiperazine byproduct?

The formation of 1,4-dibenzylpiperazine can be an issue in some synthetic routes. To favor mono-benzylation, one can employ a large excess of piperazine when introducing the benzyl group. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for the benzylation of the unprotected nitrogen, followed by the removal of the Boc group.

4. What are the common analytical techniques for quality control of this compound?

For quality control of the final product, a combination of the following analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities. A chiral HPLC method should be developed to determine the enantiomeric excess (e.e.).

  • Optical Rotation: To confirm the stereochemistry.

Data Presentation

Table 1: Comparison of Key Parameters for Boc-Protection Reaction Conditions

ParameterLab-Scale (1-10 g)Pilot-Plant Scale (1-10 kg)Key Considerations for Scale-Up
Solvent Volume 10-20 mL/g of starting material5-10 L/kg of starting materialHigher concentrations can improve throughput, but may require more efficient heat removal.
(Boc)₂O Equivalents 1.05 - 1.1 eq1.0 - 1.05 eqTighter control of stoichiometry is needed to minimize cost and side products.
Base Equivalents 1.1 - 1.5 eq1.05 - 1.2 eqUse the minimum effective amount of base to simplify work-up.
Reaction Time 2-4 hours4-8 hoursMonitor by IPC to determine endpoint. Do not run for a fixed time.
Typical Yield >90%85-95%Yield losses can occur during work-up and isolation on a larger scale.

Experimental Protocols

Protocol 1: Scaled-Up Boc-Protection of (S)-2-Benzylpiperazine

Materials:

  • (S)-2-Benzylpiperazine (1.0 kg, 5.67 mol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.29 kg, 5.96 mol, 1.05 eq)

  • Triethylamine (TEA) (0.86 kg, 8.51 mol, 1.5 eq)

  • Dichloromethane (DCM) (10 L)

  • 1M Hydrochloric Acid (HCl) (5 L)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (5 L)

  • Brine (5 L)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Charge a 20 L jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with (S)-2-benzylpiperazine (1.0 kg) and dichloromethane (10 L).

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add triethylamine (0.86 kg) to the solution, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve Di-tert-butyl dicarbonate (1.29 kg) in dichloromethane (2 L).

  • Add the (Boc)₂O solution to the reactor via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 10-15 °C and slowly quench by adding 1M HCl (5 L).

  • Separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution (5 L) followed by brine (5 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & QC start Start: (S)-Phenylalanine reduction Reduction & Protection start->reduction Step 1 diamine_formation Diamine Formation reduction->diamine_formation Step 2 cyclization Cyclization to (S)-2-Benzylpiperazine diamine_formation->cyclization Step 3 boc_protection Boc-Protection cyclization->boc_protection Step 4 workup Aqueous Work-up boc_protection->workup end_product This compound crystallization Crystallization workup->crystallization qc Quality Control (HPLC, NMR) crystallization->qc qc->end_product

Caption: Overall workflow for the scaled-up synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_ipc In-process controls show incomplete reaction? start->check_ipc check_workup Significant emulsion or product in aqueous layer? check_ipc->check_workup No incomplete_reaction Optimize reaction time, temperature, or reagent stoichiometry. check_ipc->incomplete_reaction Yes check_purity High level of impurities in crude product? check_workup->check_purity No workup_loss Modify work-up procedure: adjust pH, add brine, or use a different solvent. check_workup->workup_loss Yes side_reactions Investigate side reactions. Adjust temperature, addition rate, or reagent choice. check_purity->side_reactions Yes purification_issue Develop a more efficient purification method (e.g., crystallization). check_purity->purification_issue No

Caption: Troubleshooting logic for diagnosing the cause of low yield in the synthesis.

References

Technical Support Center: Synthesis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-2-benzylpiperazine. The information provided is intended to help overcome common challenges and ensure the successful synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. The most frequently encountered impurities include:

  • 1,4-Dibenzylpiperazine: This byproduct arises if the starting piperazine is not selectively mono-protected with the Boc group, leading to benzylation on both nitrogen atoms.

  • (R)-1-Boc-2-benzylpiperazine: The presence of the undesired enantiomer can be a significant issue if the stereoselectivity of the synthesis is not adequately controlled.

  • Unreacted Starting Materials: Residual (S)-1-Boc-piperazine or benzylating agent can remain in the crude product.

  • Ring-Fragmentation Products: Under certain conditions, particularly when using strong bases like s-BuLi for asymmetric lithiation, fragmentation of the piperazine ring can occur.[1]

Q2: How can I minimize the formation of 1,4-dibenzylpiperazine?

A2: The formation of the di-substituted byproduct can be effectively suppressed by ensuring the selective mono-protection of piperazine with the tert-butyloxycarbonyl (Boc) group before the benzylation step.[2][3] The use of N-Boc-piperazine as the starting material is a robust strategy to prevent this issue.[2]

Q3: What methods are recommended for the purification of this compound?

A3: Purification of the crude product is crucial to obtain this compound of high purity. The following methods are commonly employed:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often successful.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-Base Extraction: This can be used to remove basic impurities or to isolate the product. The Boc-protected piperazine is less basic than unprotected piperazine byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if necessary. Ensure the quality and reactivity of the starting materials.
Product loss during workup.Optimize the extraction and purification steps. Minimize the number of transfer steps. Ensure the pH is appropriately adjusted during aqueous workup.
Presence of Di-substituted Byproduct Incomplete mono-protection of piperazine.Ensure the complete conversion of piperazine to 1-Boc-piperazine before proceeding with the benzylation step. Purify the 1-Boc-piperazine intermediate if necessary.
Contamination with the (R)-enantiomer Poor stereocontrol during synthesis.If using a chiral auxiliary, ensure its purity. Optimize reaction conditions (temperature, solvent, reagents) to enhance diastereoselectivity. Chiral High-Performance Liquid Chromatography (HPLC) may be required for separation.
Ring-fragmentation observed Use of harsh reaction conditions (e.g., strong organolithium bases).[1]If employing asymmetric deprotonation, carefully control the temperature and addition rate of the base. Consider alternative, milder synthetic routes if ring fragmentation is a persistent issue.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies for monosubstituted piperazines.

  • Boc Protection of (S)-2-Benzylpiperazine:

    • Dissolve (S)-2-benzylpiperazine in a suitable solvent (e.g., dichloromethane or methanol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow for Byproduct Identification and Removal

Byproduct_Removal_Workflow start Crude Product from This compound Synthesis tlc TLC/LC-MS Analysis to Identify Impurities start->tlc decision Major Byproduct Identified? tlc->decision col_chrom Column Chromatography (Silica Gel) decision->col_chrom Di-substituted or Polar Impurities recryst Recrystallization decision->recryst Non-polar Impurities or Isomeric Mixture acid_base Acid-Base Extraction decision->acid_base Basic Impurities pure_product Pure this compound col_chrom->pure_product recryst->pure_product acid_base->col_chrom Further Purification

Caption: Workflow for the identification and removal of byproducts.

Logical Relationship of Byproduct Formation

Byproduct_Formation piperazine Piperazine boc_protection Boc Protection piperazine->boc_protection benzylation Benzylation piperazine->benzylation If unreacted mono_boc 1-Boc-Piperazine boc_protection->mono_boc Desired di_boc 1,4-di-Boc-Piperazine (Side Product) boc_protection->di_boc Over-protection target_product This compound benzylation->target_product Desired di_benzyl 1,4-Dibenzylpiperazine (Byproduct) benzylation->di_benzyl If 1-Boc-piperazine is not used or reaction is not selective mono_boc->benzylation

Caption: Logical pathways leading to product and byproduct formation.

References

common pitfalls in the use of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-Boc-2-benzylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a chiral piperazine derivative widely used as a key building block in the synthesis of a variety of bioactive molecules.[1] Its structure is foundational in the development of novel therapeutics, particularly those targeting neurological disorders.[1] Researchers utilize this compound in the synthesis of potential antidepressants and antipsychotics.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it suitable for various synthetic transformations.[1][2]

Q2: What are the typical storage and handling recommendations for this compound?

For long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2–8 °C. The compound is typically a white to yellow solid-liquid mixture. Standard laboratory safety protocols should be followed, including the use of personal protective equipment, as it can cause skin and eye irritation and may be harmful if swallowed.[3]

Q3: What are the main challenges associated with the use of this compound?

The most common pitfalls encountered when using this compound revolve around three main areas:

  • Boc-Deprotection: Issues such as incomplete reactions, formation of side products, and difficulties during work-up are frequent.

  • Control of N-Substitution: Achieving selective mono-substitution at the unprotected nitrogen without forming the di-substituted byproduct can be challenging.

  • Maintenance of Chiral Purity: Ensuring the enantiomeric excess is maintained throughout the synthetic sequence is critical for the efficacy of the final active pharmaceutical ingredient.

Troubleshooting Guides

Guide 1: Boc-Deprotection

The removal of the Boc protecting group is a critical step that can be prone to several issues.

Problem 1: Incomplete Deprotection Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Increase the equivalents of the acid (e.g., TFA or HCl solution). A common reagent is 4M HCl in dioxane.[4]
Short Reaction Time Continue to monitor the reaction and extend the time until the starting material is consumed.
Low Temperature Consider a moderate increase in temperature (e.g., to 40-50°C), but be cautious of potential side reactions.
Poor Solubility The starting material may not be fully dissolved. Try a different solvent system to improve solubility.[4]

Problem 2: Formation of Side Products

  • Symptom: Purification is complicated by the presence of significant impurities.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Degradation of Acid-Sensitive Groups If your molecule contains other acid-labile groups (e.g., esters, acetals), the strong acidic conditions can cause cleavage.[4] Consider using milder deprotection methods.
Formation of Stable Salts With TFA, the resulting trifluoroacetate salt can be difficult to handle. Using HCl in dioxane to form the hydrochloride salt may yield a more easily isolable solid.[4]
Ring Fragmentation Under harsh acidic conditions, the piperazine ring itself can fragment.[4] Careful control of reaction temperature and time is crucial.

Experimental Protocol: Standard Boc-Deprotection with HCl in Dioxane

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (4-5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Troubleshooting Workflow for Boc-Deprotection

start Boc Deprotection Attempted check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Check Purity check_completion->check_purity Yes increase_acid Increase Acid Equivalents incomplete->increase_acid increase_time Extend Reaction Time incomplete->increase_time increase_temp Increase Temperature (Carefully) incomplete->increase_temp increase_acid->check_completion increase_time->check_completion increase_temp->check_completion pure Product is Pure check_purity->pure Yes impure Side Products Observed check_purity->impure No end Proceed to Next Step pure->end milder_conditions Use Milder Deprotection Conditions impure->milder_conditions optimize_workup Optimize Work-up (e.g., change acid) impure->optimize_workup milder_conditions->start optimize_workup->start start Goal: Mono-substituted Benzylpiperazine use_boc Start with this compound start->use_boc reaction Perform N-alkylation or N-arylation on the free amine use_boc->reaction purify Purify the Boc-protected intermediate reaction->purify deprotect Remove the Boc group purify->deprotect final_product Isolate pure mono-substituted product deprotect->final_product start Chiral Purity Issue Detected check_sm Check Chiral Purity of Starting Material start->check_sm sm_impure Source New, High-Purity Starting Material check_sm->sm_impure Impure sm_pure Analyze Intermediates at Each Synthetic Step check_sm->sm_pure Pure end Achieve Desired Chiral Purity sm_impure->end identify_step Identify Step Causing Racemization sm_pure->identify_step optimize Optimize Reaction Conditions (e.g., lower temp, milder reagents) identify_step->optimize optimize->end

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (S)-1-Boc-2-benzylpiperazine, a key intermediate in pharmaceutical synthesis. For comparative analysis, its spectral characteristics are contrasted with those of 1-Benzylpiperazine (BZP), its deprotected analogue. This comparison highlights the influence of the tert-butyloxycarbonyl (Boc) protecting group on the spectroscopic signature, offering researchers a clear framework for structural verification and reaction monitoring.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and the experimental data for 1-Benzylpiperazine. The presence of the Boc group introduces distinct signals and chemical shift changes, which are crucial for confirming its successful installation.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.30 - 7.20m5HAromatic (C₆H₅)
~4.0 - 2.5m9HPiperazine ring protons & Benzyl CH₂
~1.45s9HBoc (C(CH₃)₃)
1-Benzylpiperazine [1]7.33 - 7.23m5HAromatic (C₆H₅)
3.53s2HBenzyl CH₂
2.92t4HPiperazine (CH₂)
2.43t4HPiperazine (CH₂)
1.89s1HNH

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~155.0Boc C=O
~138.0Aromatic C (quaternary)
~129.5, 128.3, 126.5Aromatic CH
~80.0Boc C(CH₃)₃
~63.0Benzyl CH₂
~55.0 - 40.0Piperazine carbons
~28.4Boc (CH₃)₃
1-Benzylpiperazine [1]138.1Aromatic C (quaternary)
129.3, 128.2, 127.1Aromatic CH
63.3Benzyl CH₂
54.2Piperazine C-N (benzyl side)
46.1Piperazine C-NH

Table 3: Comparative Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound C₁₆H₂₄N₂O₂276.38277.19221 (loss of C₄H₈), 177 (loss of Boc), 91 (tropylium ion)
1-Benzylpiperazine [2]C₁₁H₁₆N₂176.26177.1491 (tropylium ion), 70, 56[3]

Mass Spectrometry Fragmentation Analysis

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), both compounds are expected to show a prominent fragment at m/z 91, corresponding to the stable tropylium ion formed from the benzyl group.[3] However, the fragmentation pattern of this compound is distinguished by the characteristic losses associated with the Boc group. These include the loss of isobutylene (56 Da) to give an ion at m/z 221, or the complete loss of the Boc group (100 Da) to yield an ion at m/z 177, which corresponds to the protonated benzylpiperazine.[3] For 1-benzylpiperazine, other common fragments arise from the cleavage of the piperazine ring, producing ions at m/z 70 and 56.[3]

Experimental Workflow for Structural Elucidation

The structural analysis of this compound and its analogues follows a standardized workflow that integrates NMR and mass spectrometry to provide unambiguous characterization.

G cluster_workflow Structural Elucidation Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound Sample Compound (this compound) nmr_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) compound->nmr_prep ms_prep Sample Preparation (Dilute in MeOH/H₂O) compound->ms_prep nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc confirmation Structure Confirmation & Purity Assessment nmr_proc->confirmation ms_acq LC-MS Analysis (ESI+, Full Scan, MS/MS) ms_prep->ms_acq ms_proc Data Analysis (Mass & Fragmentation) ms_acq->ms_proc ms_proc->confirmation

Caption: Workflow for the structural analysis of piperazine derivatives.

Detailed Experimental Protocols

The following protocols outline standard procedures for acquiring high-quality NMR and mass spectrometry data for piperazine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition :

    • Pulse Program : Use a standard single 90° pulse sequence.

    • Spectral Width : Set to a range of 0-12 ppm.

    • Number of Scans : Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay : A delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition :

    • Pulse Program : Use a proton-decoupled pulse sequence to enhance signal and simplify the spectrum.

    • Spectral Width : Set to a range of 0-200 ppm.

    • Number of Scans : Acquire 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay : Use a 2-5 second delay to ensure proper relaxation of quaternary carbons.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the TMS signal (δ = 0.00 ppm). For ¹H NMR, integrate the signals to determine proton ratios.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) [5]

  • Sample Preparation : Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Instrumentation and Conditions :

    • LC System : A standard HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase : Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient runs from 5% to 95% B over 5-10 minutes.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • MS Detector : An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

  • Data Acquisition :

    • Ionization Mode : Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

    • Scan Range : Acquire spectra over a mass range of m/z 50-500.

    • Tandem MS (MS/MS) : To study fragmentation, select the [M+H]⁺ ion of the analyte for collision-induced dissociation (CID) and acquire the resulting product ion spectrum.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-1-Boc-2-benzylpiperazine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of enantiomerically pure compounds. This guide provides an objective comparison of (S)-1-Boc-2-benzylpiperazine with other widely used chiral auxiliaries, supported by experimental data where available, to inform the strategic design of asymmetric syntheses.

While this compound is a versatile chiral building block in medicinal chemistry, its application as a traditional chiral auxiliary in asymmetric carbon-carbon bond-forming reactions is not extensively documented in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of established chiral auxiliaries, offering a benchmark against which the potential of piperazine-based auxiliaries can be evaluated.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of diastereoselectivity and provide high yields in asymmetric transformations. The following tables summarize the performance of several well-established chiral auxiliaries in key asymmetric alkylation and aldol reactions.

Asymmetric Alkylation of Enolates
Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (dr)Yield (%)
Evans' Oxazolidinone N-PropionylBenzyl bromide>99:190-95
N-PropionylMethyl iodide>99:192
Pseudoephedrine Amide N-PropionylBenzyl bromide>98:285
N-PropionylEthyl iodide98:288
SAMP/RAMP Hydrazone PropanalMethyl iodide>98:285
CyclohexanoneBenzyl bromide95:590
Oppolzer's Camphorsultam N-PropionylAllyl iodide>98:296
N-PropionylMethyl iodide97:385
Asymmetric Aldol Reactions
Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone N-PropionylIsobutyraldehyde>99:180-95
N-PropionylBenzaldehyde>99:185
Oppolzer's Camphorsultam N-PropionylIsobutyraldehyde98:282
N-PropionylBenzaldehyde95:578
(1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone N-PropionylVarious aldehydes>99:170-80[1]

This compound: A Chiral Scaffold

This compound is a valuable chiral intermediate, primarily utilized in the synthesis of biologically active molecules.[2] The piperazine motif is a common feature in many pharmaceuticals, and the stereogenic center at the 2-position, along with the benzyl group, provides a rigid framework that can be exploited in drug design. The Boc-protecting group allows for selective functionalization of the second nitrogen atom.

While direct quantitative data for its use as a chiral auxiliary in enolate alkylation or aldol reactions is scarce, the principle of using chiral piperazine derivatives in asymmetric synthesis has been explored. For instance, C2-symmetric chiral piperazines have been successfully employed as ligands in asymmetric catalysis.[3] Furthermore, methods for the asymmetric synthesis of substituted piperazines are of significant interest, highlighting the importance of controlling stereochemistry within this heterocyclic system.[4][5][6]

The potential of this compound as a chiral auxiliary would likely involve its acylation to form a chiral amide, followed by enolization and reaction with an electrophile. The stereochemical outcome would be influenced by the conformationally restricted piperazine ring and the directing effect of the benzyl group. However, without specific experimental data, its effectiveness compared to the established auxiliaries remains speculative.

Experimental Protocols for Established Chiral Auxiliaries

The following are generalized experimental protocols for the use of well-established chiral auxiliaries in asymmetric alkylation and aldol reactions. These can serve as a template for evaluating new chiral auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of the Evans' oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 eq.). The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. The alkylating agent (1.2 eq.) is then added, and the reaction is stirred at -78 °C until completion.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture yields the corresponding carboxylic acid.

Asymmetric Aldol Reaction using a Camphorsultam Auxiliary
  • Acylation of the Auxiliary: The camphorsultam (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes. The acyl chloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature.

  • Enolate Formation and Aldol Addition: The N-acyl camphorsultam is dissolved in a suitable solvent like CH₂Cl₂ and cooled to -78 °C. A Lewis acid, such as TiCl₄ or Bu₂BOTf (1.1 eq.), and a tertiary amine base, like triethylamine or diisopropylethylamine (1.2 eq.), are added to form the enolate. The aldehyde (1.2 eq.) is then added, and the reaction is stirred at low temperature.

  • Auxiliary Cleavage: The auxiliary can be cleaved by various methods, including hydrolysis with LiOH/H₂O₂ to give the carboxylic acid or reduction with LiAlH₄ to afford the corresponding alcohol.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general principles and workflows associated with the use of chiral auxiliaries in asymmetric synthesis.

G General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (H-Xc) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate (Substrate-Xc) Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Diastereoselective_Reaction Reagent Reagent/Electrophile Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recycled_Auxiliary Recovered Chiral Auxiliary (H-Xc) Cleavage->Recycled_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Caption: Logical steps for selecting a suitable chiral auxiliary.

Conclusion

The ideal chiral auxiliary should be readily available, easily attached and removed, and provide high stereocontrol.[7] Evans' oxazolidinones, pseudoephedrine amides, SAMP/RAMP hydrazones, and Oppolzer's camphorsultams have all demonstrated exceptional performance in a variety of asymmetric transformations, making them reliable choices for stereocontrolled synthesis.

While this compound is a valuable chiral building block, its efficacy as a general chiral auxiliary for asymmetric C-C bond formation remains to be thoroughly investigated and documented. Future research in this area would be beneficial to expand the toolbox of chiral auxiliaries available to synthetic chemists. For researchers and drug development professionals, the choice of a chiral auxiliary will depend on the specific requirements of the synthetic target, including the desired stereochemical outcome, scalability, and economic considerations. The established auxiliaries discussed in this guide provide a robust starting point for the design of efficient and highly stereoselective synthetic routes.

References

A Comparative Guide to Enantiomeric Excess Determination for (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical purity of chiral molecules like (S)-1-Boc-2-benzylpiperazine is a critical quality attribute. The presence of the unwanted (R)-enantiomer can lead to different pharmacological effects, reduced efficacy, or increased toxicity. Therefore, accurate determination of enantiomeric excess (ee) is paramount. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

General Workflow for Enantiomeric Excess Determination

The determination of enantiomeric excess for a chiral compound typically follows a standardized workflow, from sample preparation to data analysis and the final ee calculation. This process ensures accuracy and reproducibility of the results.

Enantiomeric Excess Determination Workflow General Workflow for ee Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_calc Calculation prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) hplc Chiral HPLC prep->hplc Inject/Add Sample sfc Chiral SFC prep->sfc Inject/Add Sample nmr NMR with Chiral Solvating Agent prep->nmr Inject/Add Sample acquire Acquire Chromatogram/Spectrum hplc->acquire sfc->acquire nmr->acquire integrate Integrate Peak Areas/Signals acquire->integrate calculate Calculate Enantiomeric Excess %ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 integrate->calculate Method Selection Logic Decision Tree for Method Selection start Start: Need to determine ee of This compound high_throughput High-throughput screening required? start->high_throughput sfc_available SFC instrument available? high_throughput->sfc_available Yes nmr_available NMR available and structural confirmation needed? high_throughput->nmr_available No use_sfc Use Chiral SFC sfc_available->use_sfc Yes use_hplc Use Chiral HPLC sfc_available->use_hplc No nmr_available->use_hplc No use_nmr Use NMR with CSA nmr_available->use_nmr Yes

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of benzylpiperazine derivatives. While specific data on (S)-1-Boc-2-benzylpiperazine derivatives are limited in publicly available literature, this document focuses on structurally related benzylpiperazine compounds, offering valuable insights into their potential therapeutic applications, supported by experimental data.

The benzylpiperazine scaffold has emerged as a versatile pharmacophore, yielding derivatives with a range of biological activities. This guide delves into the efficacy of these compounds, particularly as sigma-1 (σ1) receptor antagonists for pain management and histone deacetylase 6 (HDAC6) inhibitors for central nervous system (CNS) disorders. We also touch upon the neurotoxic profile of the parent compound, N-benzylpiperazine (BZP), to provide a broader context for safety and structure-activity relationship (SAR) studies.

Section 1: Sigma-1 (σ1) Receptor Antagonism for Analgesia

Benzylpiperazine derivatives have shown significant promise as selective σ1 receptor antagonists, a target implicated in the modulation of nociceptive signaling. Antagonism of this receptor can enhance opioid-induced antinociception and reduce the hypersensitivity associated with pathological pain.

Comparative Efficacy of Benzylpiperazine Derivatives as σ1 Receptor Ligands

The following table summarizes the binding affinities of various benzylpiperazine derivatives for σ1 and σ2 receptors, providing a clear comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.

Compound IDStructure/ModificationKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)Reference Compound
Lead Compound 8 4-Methoxybenzylpiperazinyl derivativeNot specified in detailNot specified in detail432Haloperidol
Compound 15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6>1416886Haloperidol
Compound 24 Derivative of Compound 8Not specified in detailNot specified in detail423Haloperidol
Haloperidol Reference LigandNot specified in detailNot specified in detailNot specified in detail-

Table 1: In vitro binding affinities of benzylpiperazine derivatives for sigma receptors. Data compiled from a study on novel benzylpiperazine derivatives as σ1 receptor ligands with antinociceptive effects.[1]

Experimental Protocols

σ Receptor Binding Assays: [1]

  • Objective: To determine the binding affinity and selectivity of the synthesized compounds for σ1 and σ2 receptors.

  • Method: Radioligand binding assays were performed using guinea pig brain membranes.

  • Radioligands:

    • For σ1 receptors: [3H]-pentazocine.

    • For σ2 receptors: [3H]-DTG in the presence of dextrallorphan to mask σ1 sites.

  • Procedure:

    • Membrane homogenates were incubated with the radioligand and varying concentrations of the test compounds.

    • Nonspecific binding was determined in the presence of a high concentration of haloperidol.

    • After incubation, the bound and free radioligands were separated by filtration.

    • The radioactivity of the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Analgesia Models: [1]

  • Formalin-Induced Inflammatory Pain:

    • Mice were injected with a dilute formalin solution into the plantar surface of a hind paw.

    • The time spent licking the injected paw was recorded in two phases: the early phase (0-5 min) and the late phase (15-30 min).

    • Test compounds or vehicle were administered intraperitoneally (i.p.) prior to the formalin injection.

    • A reduction in licking time compared to the vehicle group indicated antinociceptive activity.

  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

    • The sciatic nerve of anesthetized mice was loosely ligated.

    • Mechanical allodynia was assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw.

    • The paw withdrawal threshold was determined before and after administration of the test compounds.

    • An increase in the withdrawal threshold compared to baseline indicated an anti-allodynic effect.

Signaling Pathway

sigma1_pathway cluster_membrane Cell Membrane Sigma1_R Sigma-1 Receptor NMDA_R NMDA Receptor Sigma1_R->NMDA_R Potentiates Opioid_R Opioid Receptor Sigma1_R->Opioid_R Inhibits Hypersensitivity Hypersensitivity NMDA_R->Hypersensitivity Analgesia Analgesia Opioid_R->Analgesia Benzylpiperazine_Antagonist This compound Derivative (Antagonist) Benzylpiperazine_Antagonist->Sigma1_R Blocks Pain_Signal Nociceptive Signaling Pain_Signal->NMDA_R Activates Pain_Signal->Hypersensitivity

Caption: Sigma-1 receptor antagonism in nociception.

Section 2: HDAC6 Inhibition for CNS Disorders

A distinct class of benzylpiperazine derivatives has been identified as selective inhibitors of HDAC6, a promising target for treating neurodegenerative diseases and depression. The benzylpiperazine moiety in these compounds can act as a shuttle to enhance brain penetration.

Comparative Efficacy of Benzylpiperazine Derivatives as HDAC6 Inhibitors

The following table presents the in vitro inhibitory activity of benzylpiperazine-based HDAC inhibitors against different HDAC isoforms. Lower IC50 values indicate greater potency.

Compound IDStructure/ModificationHDAC6 IC50 (µM)HDAC1 IC50 (µM)Selectivity (HDAC1/HDAC6)Reference Compound
Compound 1 (KH-259) Benzylpiperazine hydroxamate0.0811.822.2Tubastatin A
Compound 2 Benzhydryl piperazine hydroxamate0.114.440Tubastatin A
Tubastatin A Selective HDAC6 Inhibitor0.0051.2240-
Fluoxetine Antidepressant (SSRI)----

Table 2: In vitro inhibitory activity of benzylpiperazine derivatives against HDAC isoforms. Data compiled from studies on CNS-penetrant selective HDAC6 inhibitors.[2]

Experimental Protocols

HDAC Enzyme Inhibition Assay: [2]

  • Objective: To measure the in vitro inhibitory activity of compounds against specific HDAC isoforms.

  • Method: A fluorometric assay was used.

  • Procedure:

    • Recombinant human HDAC enzymes were incubated with a fluorogenic substrate and varying concentrations of the test compounds.

    • The reaction was stopped, and a developing agent was added to produce a fluorescent signal.

    • Fluorescence was measured using a plate reader.

  • Data Analysis: IC50 values were determined from the dose-response curves.

In Vivo Antidepressant Activity (Tail Suspension Test): [2]

  • Objective: To assess the antidepressant-like effects of the compounds in mice.

  • Method: Mice were suspended by their tails, and the duration of immobility was recorded over a set period.

  • Procedure:

    • Test compounds, vehicle, or a positive control (e.g., fluoxetine) were administered to the mice prior to the test.

    • A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Signaling Pathway

HDAC6_pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Tubulin Acetylation Microtubule_Stability Microtubule Stability & Axonal Transport Acetylated_Tubulin->Microtubule_Stability Benzylpiperazine_Inhibitor This compound Derivative (Inhibitor) Benzylpiperazine_Inhibitor->HDAC6 Inhibits Antidepressant_Effect Antidepressant Effect Microtubule_Stability->Antidepressant_Effect neurotoxicity_workflow Start Start: SH-SY5Y Cell Culture Treatment Treatment with Benzylpiperazine Derivative Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Assays Perform Parallel Assays Incubation->Assays ROS ROS Production Assay Assays->ROS Mito Mitochondrial Function Assay Assays->Mito Apoptosis Apoptosis Assay Assays->Apoptosis Data Data Analysis & Comparison ROS->Data Mito->Data Apoptosis->Data End End: Determine Neurotoxic Profile Data->End

References

A Comparative Guide to the Structural Analysis of Metal Complexes with Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct structural analysis of metal complexes involving (S)-1-Boc-2-benzylpiperazine is not extensively documented in publicly available literature, this guide provides a comparative framework based on analogous structures. The principles and experimental methodologies outlined herein are directly applicable to the characterization of such complexes. We will draw comparisons from studies on metal complexes with other piperazine-containing macrocycles and related N-heterocyclic ligands to offer insights into their potential structural features and the analytical techniques employed.

The inclusion of a piperazine moiety into a ligand framework can significantly influence the stability and structure of the resulting metal complexes.[1][2] The rigid chair conformation of the piperazine ring can create distinct coordination pockets and influence the overall geometry of the complex.[1]

Comparative Structural Data of Related Metal Complexes

The following tables summarize key structural parameters from X-ray crystallographic analyses of metal complexes with ligands containing piperazine or similar N-heterocyclic moieties. This data serves as a reference for what can be expected in the structural analysis of this compound metal complexes.

Table 1: Selected Bond Lengths in Piperazine-Containing and Related Metal Complexes

ComplexMetalLigand Donor AtomsM-N Bond Lengths (Å)M-O Bond Lengths (Å)M-Halide Bond Lengths (Å)Reference
[CoL(NO3)]ClO4 (L = macrocycle with piperazine)Co(II)N4O2Not specifiedNot specified-[3]
[CuCl2(etpy)2] (etpy = 2-ethylpyridine)Cu(II)N2Cl22.021(2), 2.025(2)-2.279(1), 2.285(1)[4]
[Cd(BPMT)Br2] (BPMT = s-triazine ligand)Cd(II)N3Br22.337(6) - 2.417(7)-Not specified[5]
[Zn(DMPT)Cl2] (DMPT = s-triazine hydrazone)Zn(II)N3Cl2Not specified-Not specified[6]

Table 2: Selected Bond Angles in Piperazine-Containing and Related Metal Complexes

ComplexKey Bond Angles (°)Coordination GeometryReference
[CoL(NO3)]ClO4 (L = macrocycle with piperazine)N/ADistorted Octahedral[3]
[CuCl2(etpy)2] (etpy = 2-ethylpyridine)N-Cu-N: 180.0, Cl-Cu-Cl: 180.0, N-Cu-Cl: 89.4-90.6Square Planar[4]
[Cd(BPMT)Br2] (BPMT = s-triazine ligand)N4-Cd1-N1: 66.0(2), N4-Cd1-N11: 66.0(2)Distorted Square Pyramidal[5]
[Zn(DMPT)Cl2] (DMPT = s-triazine hydrazone)N/AIntermediate between Trigonal Bipyramidal and Square Pyramidal[6]

Experimental Protocols

The synthesis and structural characterization of this compound metal complexes would typically follow these established methodologies.

General Synthesis of Metal Complexes

Metal complexes are generally synthesized by reacting the ligand with a metal salt in a suitable solvent.

  • Ligand Preparation : this compound is commercially available and can be used as received.

  • Reaction : A solution of the ligand in a solvent such as methanol or ethanol is added to a solution of the desired metal salt (e.g., CuCl₂, Pd(OAc)₂, Zn(NO₃)₂) in the same or a compatible solvent.

  • Reaction Conditions : The mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Isolation : The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.[7]

  • Crystallization : Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or a solution of the purified complex, or by vapor diffusion techniques.[1]

Structural Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive structural elucidation of these complexes.

  • X-ray Crystallography : This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and to probe the changes upon coordination to a diamagnetic metal ion (e.g., Zn(II)).[8]

  • Infrared (IR) and Raman Spectroscopy : These techniques are used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of functional groups (e.g., C=O of the Boc group, N-H of the piperazine ring).[9]

  • UV-Vis Spectroscopy : Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry, particularly for transition metal complexes.

  • Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and composition of the complex.[10]

  • Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm its empirical formula.[10]

  • Density Functional Theory (DFT) Calculations : Computational methods are often employed to optimize the geometry of the complexes and to assist in the interpretation of spectroscopic data.[9][11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of a novel metal complex.

experimental_workflow Experimental Workflow for Structural Analysis of Metal Complexes cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_analysis Data Analysis & Reporting start Reactants (this compound + Metal Salt) synthesis Complexation Reaction (in suitable solvent) start->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation crystallization Single Crystal Growth (Slow Evaporation) isolation->crystallization nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr ir_raman IR & Raman Spectroscopy isolation->ir_raman uv_vis UV-Vis Spectroscopy isolation->uv_vis ms Mass Spectrometry isolation->ms elemental Elemental Analysis isolation->elemental xray X-ray Crystallography crystallization->xray structure Structure Elucidation xray->structure nmr->structure ir_raman->structure uv_vis->structure ms->structure elemental->structure dft DFT Calculations (Optional) structure->dft

Caption: A generalized workflow for the synthesis and structural characterization of metal complexes.

References

A Comparative Guide to Catalysts for N-Arylation of (S)-1-Boc-2-benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of piperazine scaffolds is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. The choice of catalyst for this crucial C-N bond formation step significantly impacts reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of common catalytic systems for the N-arylation of Boc-protected piperazines, using (S)-1-Boc-2-benzylpiperazine as a focal point and its close analogue, 1-Boc-piperazine, as a model for direct data comparison where specific data for the target substrate is unavailable.

Performance Comparison of Catalytic Systems

The selection between different catalytic systems for the N-arylation of piperazine derivatives often involves a trade-off between cost, reaction conditions, and catalyst efficiency. Palladium-based catalysts, particularly those used in Buchwald-Hartwig amination, are known for their high reactivity and broad substrate scope. In contrast, copper-based systems, reminiscent of the Ullmann condensation, offer a more cost-effective alternative, though sometimes requiring harsher reaction conditions. Nickel-based catalysts are also emerging as a viable option.

The following table summarizes the performance of representative palladium and copper-catalyzed systems in the N-arylation of 1-Boc-piperazine, a readily available analogue that serves as a reliable model for the reactivity of this compound.

Catalyst SystemAmine SubstrateAryl HalideYield (%)Temperature (°C)Time (h)Key AdvantagesKey Disadvantages
Palladium-Catalyzed (Buchwald-Hartwig) 1-Boc-piperazine4-Bromotoluene96%Not Specified< 1High yields, short reaction times, broad substrate scope.Higher cost of palladium, potential for catalyst poisoning.
Copper-Catalyzed (Ullmann-type) 1-Boc-piperazine3-Chloro-iodobenzene71%10024Lower catalyst cost, abundant metal.Often requires higher temperatures and longer reaction times.
Copper-Catalyzed (Ullmann-type) 1-Boc-piperazine4-Iodoanisole72%10024Lower catalyst cost, abundant metal.Often requires higher temperatures and longer reaction times.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are based on reactions with 1-Boc-piperazine and can be adapted for this compound.

Palladium-Catalyzed N-Arylation of 1-Boc-piperazine (Buchwald-Hartwig Amination)

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination.

  • Materials:

    • 1-Boc-piperazine

    • 4-Bromotoluene

    • (NHC)Pd(allyl)Cl catalyst (or other suitable Pd-precatalyst and ligand combination)

    • Base (e.g., NaOtBu)

    • Anhydrous solvent (e.g., toluene)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the appropriate phosphine or NHC ligand.

    • Add the base (e.g., NaOtBu).

    • Add 1-Boc-piperazine and the aryl halide (4-bromotoluene).

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC or GC/MS.

    • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Copper-Catalyzed N-Arylation of 1-Boc-piperazine (Ullmann-type Condensation)

This protocol is based on the efficient copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides.

  • Materials:

    • 1-Boc-piperazine

    • Aryl iodide (e.g., 3-chloro-iodobenzene or 4-iodoanisole)

    • Copper(I) bromide (CuBr)

    • rac-1,1'-Bi-2-naphthol (rac-BINOL)

    • Potassium phosphate (K₃PO₄)

    • Anhydrous Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction vessel

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add CuBr (20 mol%), rac-BINOL (15 mol%), and K₃PO₄ (2 equivalents).

    • Add 1-Boc-piperazine (1.5 equivalents) and the aryl iodide (1.0 equivalent).

    • Add anhydrous DMF.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Catalytic Workflow

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycles for the compared reactions.

G General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Select Substrates (this compound, Aryl Halide) Reaction_A Set up Reaction A Reagents->Reaction_A Reaction_B Set up Reaction B Reagents->Reaction_B Catalyst_A Catalyst System A (e.g., Pd-based) Catalyst_A->Reaction_A Catalyst_B Catalyst System B (e.g., Cu-based) Catalyst_B->Reaction_B Monitor Monitor Progress (TLC, GC/MS) Reaction_A->Monitor Reaction_B->Monitor Isolate Isolate & Purify Monitor->Isolate Characterize Characterize Products & Quantify Yield Isolate->Characterize Result Compare Performance Metrics (Yield, Time, etc.) Characterize->Result

Caption: A generalized workflow for the comparative study of catalysts.

G Simplified Catalytic Cycles cluster_pd Buchwald-Hartwig (Pd-catalyzed) cluster_cu Ullmann-type (Cu-catalyzed) pd0 Pd(0)L_n pd_add Ar-Pd(II)(X)L_n pd0->pd_add Oxidative Addition (Ar-X) pd_amine Ar-Pd(II)(NR_2)L_n pd_add->pd_amine Amine Coordination & Deprotonation pd_amine->pd0 Reductive Elimination product_pd Ar-NR_2 pd_amine->product_pd cu1 Cu(I)L_n cu_add Ar-Cu(III)(X)L_n cu1->cu_add Oxidative Addition (Ar-X) cu_amine Ar-Cu(III)(NR_2)L_n cu_add->cu_amine Amine Coordination & Deprotonation cu_amine->cu1 Reductive Elimination product_cu Ar-NR_2 cu_amine->product_cu

Caption: A simplified representation of the catalytic cycles.

A Comparative Guide to the Validation of Analytical Methods for (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of (S)-1-Boc-2-benzylpiperazine, a key chiral intermediate in pharmaceutical synthesis.[1] Given the limited publicly available validation data for this specific molecule, this document draws upon established and validated methods for analogous compounds, primarily benzylpiperazine (BZP) and other chiral piperazine derivatives. The aim is to equip researchers with the necessary information to develop and validate robust analytical methods for quality control and enantiomeric purity assessment.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Gas Chromatography (GC) are the most prevalent methods for the analysis of piperazine derivatives.[2][3][4]

Analytical TechniquePrincipleCommon ApplicationAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[3]Enantiomeric purity determination, quantification.High resolution of enantiomers, good precision and accuracy.[5][6]Can require method development to find the optimal chiral column and mobile phase.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Purity testing, quantification, identification of impurities.[7][8]High sensitivity and efficiency, well-established methods for related compounds.[9]Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Quantification in complex matrices (e.g., biological samples), impurity profiling.[10]High selectivity and sensitivity, provides molecular weight information.[10]Higher instrumentation cost, potential for matrix effects.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Structural elucidation, confirmation of identity.[11][12]Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, not ideal for trace analysis.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol is adapted from methods developed for other chiral amines and piperidine derivatives.[5][6]

Instrumentation:

  • HPLC system with a UV detector (e.g., Shimadzu LC-PDA system).[5]

  • Chiral column (e.g., Diacel Chiralpak IC-3, 250 mm × 4.6 mm, 3.0 µm).[5]

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and IPA (e.g., 95:5 v/v).[5] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound and its (R)-enantiomer (if available) in the mobile phase to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Validation Parameters:

    • Specificity: Inject the individual enantiomers and a mixture to ensure baseline separation.

    • Linearity: Analyze the calibration standards and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

Gas Chromatography (GC-FID) for Purity and Quantification

This protocol is based on a validated method for the quantification of benzylpiperazine.[7]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) (e.g., Shimadzu 17A).[7]

  • Capillary column (e.g., HP-5, 30 m x 0.250 mm i.d., 0.25 µm film thickness).[7]

Reagents:

  • Methanol (GC grade)

  • Internal Standard (e.g., dimethylphthalate).[13]

Procedure:

  • Internal Standard Stock Solution: Prepare a solution of the internal standard in methanol at a concentration of approximately 0.25 mg/mL.[13]

  • Standard Solution Preparation: Accurately weigh this compound and dissolve it in the internal standard stock solution to prepare a standard solution of a known concentration (e.g., 1.0 mg/mL).[13]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the internal standard stock solution to a concentration similar to the standard solution.[13]

  • Chromatographic Conditions:

    • Carrier gas: Helium at a flow rate of 1.2 mL/min.[7]

    • Injector temperature: 270 °C.[7]

    • Detector temperature: 290 °C.[7]

    • Oven temperature program: Initial temperature of 150 °C for 1 min, then ramp to 220 °C at 10 °C/min, followed by a ramp to 290 °C at 90 °C/min and hold for 2.30 min.[7]

    • Injection volume: 1 µL (split mode).

  • Validation Parameters:

    • Linearity: Prepare a series of standards over a concentration range (e.g., 0.1 - 1.0 mg/mL) and analyze.[7]

    • Accuracy: Determined to be -1.38% for BZP in a similar study.[7]

    • Precision: The coefficient of variation (C.V.) was found to be 1.3% for BZP.[7]

Performance Data Comparison (Based on Analogous Compounds)

ParameterChiral HPLC (for Chiral Amines)GC-FID (for Benzylpiperazine)[7]LC-MS (for BZP/TFMPP)[10]
Linearity Range Typically in the µg/mL to mg/mL range0.1 - 1.0 mg/mL1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) Typically 98-102%-1.38% (bias)> 90%
Precision (% RSD / C.V.) < 2%1.3%Intra-day: < 5%, Inter-day: < 10%
Limit of Quantitation (LOQ) Method dependentNot specified5 ng/mL

Visualizing the Workflow

analytical_method_validation_workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_validation Validation Parameters cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Protocol select_method->develop_protocol prepare_samples Prepare Samples & Standards develop_protocol->prepare_samples run_experiments Run Experiments prepare_samples->run_experiments collect_data Collect Data run_experiments->collect_data specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD / LOQ robustness Robustness analyze_results Analyze Results specificity->analyze_results linearity->analyze_results accuracy->analyze_results precision->analyze_results lod_loq->analyze_results robustness->analyze_results validation_report Prepare Validation Report analyze_results->validation_report

Caption: General workflow for analytical method validation.

chiral_hplc_workflow start Start mobile_phase Prepare Mobile Phase (e.g., Hexane:IPA 95:5) start->mobile_phase standards Prepare Standard Solutions ((S)- and (R)-enantiomers) start->standards sample Prepare Sample Solution start->sample hplc_system Equilibrate HPLC System with Chiral Column mobile_phase->hplc_system standards->hplc_system sample->hplc_system inject Inject Samples and Standards hplc_system->inject chromatogram Acquire Chromatogram inject->chromatogram data_analysis Data Analysis chromatogram->data_analysis peak_integration Integrate Peaks data_analysis->peak_integration calculate_ee Calculate Enantiomeric Excess (ee%) peak_integration->calculate_ee report Report Results calculate_ee->report end End report->end

Caption: Experimental workflow for chiral HPLC analysis.

References

Unraveling the Solid-State Architecture of Piperazine Scaffolds: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the X-ray crystal structures of piperazine derivatives offers valuable insights into their conformational preferences and intermolecular interactions, crucial for rational drug design and development. While the specific crystal structure of (S)-1-Boc-2-benzylpiperazine is not publicly available, this guide provides a comparative analysis of two structurally related piperazine compounds: 1,4-dibenzylpiperazine and 1-(2-methoxyphenyl)piperazine. This examination sheds light on the influence of substituent patterns on the solid-state conformation of the piperazine ring.

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The three-dimensional arrangement of atoms and molecules in the solid state, determined by X-ray crystallography, provides a foundational understanding of a compound's physical and chemical properties. This guide delves into the crystallographic parameters of two exemplary piperazine derivatives to highlight key structural features.

Comparative Crystallographic Data

To illustrate the structural diversity of the piperazine core, the following table summarizes the crystallographic data for 1,4-dibenzylpiperazine, a symmetrically substituted achiral molecule, and the protonated salt of 1-(2-methoxyphenyl)piperazine, an asymmetrically substituted derivative.

Parameter1,4-Dibenzylpiperazine[1]4-(2-methoxyphenyl)piperazin-1-ium[1]
Chemical Formula C18H22N2C11H17N2O+
Crystal System OrthorhombicTriclinic
Space Group PbcaP-1
a (Å) 7.5130 (15)7.3729 (6)
b (Å) 19.127 (4)-
c (Å) 21.366 (4)-
α (°) 90-
β (°) 90-
γ (°) 90-
Volume (ų) 3070.3 (11)-
Z 82
Piperazine Ring Conformation ChairChair

In the case of 1,4-dibenzylpiperazine, the central piperazine ring adopts a chair conformation. Similarly, the piperazine ring in the cation of 4-(2-methoxyphenyl)piperazin-1-ium also exhibits a chair conformation[1]. This conformation is a common low-energy state for the piperazine ring. The crystal structure of the latter is characterized by N—H⋯O and C—H⋯O hydrogen bonding interactions, which result in the formation of a sandwich-like arrangement[1].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction is a multi-step process that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

1. Crystal Growth and Selection: High-quality single crystals of the target compound are grown using various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A suitable crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected for analysis.

2. Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant low temperature (e.g., 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.

Workflow for X-ray Crystal Structure Determination

The following diagram illustrates the typical workflow involved in determining the crystal structure of a small molecule.

XRay_Crystallography_Workflow Workflow of Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF file)

Caption: A flowchart outlining the key stages of single-crystal X-ray crystallography.

This guide provides a framework for understanding and comparing the crystal structures of piperazine derivatives. While the specific structure of this compound remains elusive in the public domain, the analysis of related compounds offers valuable structural chemical insights for researchers in drug discovery and materials science.

References

Performance of (S)-1-Boc-2-benzylpiperazine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of reaction success, influencing yield, purity, and reaction kinetics. This guide provides a comprehensive comparison of the performance of (S)-1-Boc-2-benzylpiperazine in various solvent systems for N-alkylation reactions, a common transformation in the synthesis of pharmaceutical intermediates. The data presented herein is based on established protocols and principles of organic chemistry, offering a valuable resource for optimizing synthetic routes.

This compound is a versatile chiral building block widely utilized in the synthesis of complex bioactive molecules. Its tert-butoxycarbonyl (Boc) protecting group ensures selective functionalization at the N4 position, preventing the formation of undesired bis-alkylated byproducts. The performance of this intermediate in N-alkylation reactions is significantly influenced by the solvent system employed.

Comparison of Solvent Systems for N-Alkylation

The N-alkylation of this compound is typically carried out via a nucleophilic substitution reaction (SN2) with an alkyl halide in the presence of a base. The choice of solvent can dramatically affect the rate and outcome of this reaction. Aprotic polar solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react.

Solvent SystemTypical BaseRelative Reaction RateTypical Yield (%)PurityKey Considerations
Dimethylformamide (DMF) K₂CO₃, Cs₂CO₃Very Fast85-95HighExcellent solvent for a wide range of reactants. Higher boiling point allows for elevated reaction temperatures, accelerating slow reactions. Can be difficult to remove completely during work-up.
Acetonitrile (ACN) K₂CO₃, DIPEAFast80-90HighGood alternative to DMF with a lower boiling point, simplifying removal. Less prone to side reactions at elevated temperatures compared to DMF.
Tetrahydrofuran (THF) NaH, KHMDSModerate70-85GoodA less polar option, suitable for reactions with more reactive alkylating agents. May require stronger bases for deprotonation of the amine.
Dichloromethane (DCM) Et₃N, DIPEAModerate70-80GoodLower boiling point allows for easy removal. Its lower polarity may result in slower reaction rates compared to DMF and ACN.

Note: The provided yield ranges are typical for N-alkylation reactions of N-Boc protected piperazines and may vary depending on the specific alkylating agent and reaction conditions.

Experimental Protocols

Below are detailed methodologies for the N-alkylation of this compound in two common solvent systems.

Protocol 1: N-Alkylation in Dimethylformamide (DMF)
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of substrate) is added potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: The alkyl halide (1.1 eq.) is added to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation in Acetonitrile (ACN)
  • Reaction Setup: In a round-bottom flask, this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) are suspended in anhydrous acetonitrile.

  • Addition of Alkylating Agent: The alkyl halide (1.1 eq.) is added to the suspension.

  • Reaction Progression: The mixture is heated to reflux (approximately 82 °C) and the reaction progress is monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled and the solid inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography.

Visualizing the Workflow

The general experimental workflow for the N-alkylation of this compound can be visualized as follows:

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound Alkyl Halide Base reaction Dissolve in Solvent (e.g., DMF or ACN) Heat & Stir start->reaction 1. Add reagents workup Solvent Removal Aqueous Extraction Drying reaction->workup 2. Reaction complete purification Column Chromatography workup->purification 3. Isolate crude product product N-alkylated This compound purification->product 4. Purify

Caption: General workflow for the N-alkylation of this compound.

Comparison with Alternatives

While this compound is a widely used building block, other mono-protected piperazines can also be employed for selective N-alkylation. The choice of the protecting group can be crucial, especially when orthogonality is required in a multi-step synthesis.

Alternative Mono-Protected PiperazineProtecting GroupDeprotection ConditionsKey Advantages
(S)-1-Cbz-2-benzylpiperazine Carboxybenzyl (Cbz)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Mild, non-acidic deprotection. Orthogonal to Boc group.
(S)-1-Fmoc-2-benzylpiperazine Fluorenylmethyloxycarbonyl (Fmoc)Mild base (e.g., piperidine in DMF)Base-labile deprotection. Orthogonal to both Boc and Cbz groups.

The selection of the appropriate mono-protected piperazine depends on the overall synthetic strategy and the compatibility of the protecting group with subsequent reaction steps.

Signaling Pathway Context

Derivatives of benzylpiperazine have been investigated for their activity on various receptors in the central nervous system. The general signaling pathway for a G-protein coupled receptor (GPCR), a common target for such compounds, is illustrated below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates ligand Benzylpiperazine Derivative (Ligand) ligand->gpcr Binds to

The Strategic Synthesis of Chiral Piperazines: A Cost-Benefit Analysis of (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a critical cornerstone. Chiral piperazines, in particular, are privileged scaffolds found in a multitude of biologically active molecules, including antiviral, anticancer, and antidepressant agents. Among the various chiral building blocks available, (S)-1-Boc-2-benzylpiperazine has emerged as a versatile and widely used intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing it with a common alternative synthetic strategy: a chiral pool approach starting from L-phenylalanine. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Executive Summary

This compound offers a straightforward and reliable route to chiral 2-benzylpiperazine derivatives, benefiting from the stability and predictable reactivity conferred by the Boc protecting group. However, its relatively high initial cost is a significant consideration. In contrast, a chiral pool synthesis starting from the inexpensive amino acid L-phenylalanine presents a more cost-effective alternative in terms of raw materials, though it involves a multi-step sequence that may impact overall yield and labor costs. The choice between these two approaches will ultimately depend on the specific project requirements, including scale, timeline, and cost constraints.

Data Presentation: A Head-to-Head Comparison

To provide a clear and objective comparison, the following tables summarize the key quantitative data for the two synthetic routes to obtain the core intermediate, (S)-2-benzylpiperazine.

Table 1: Cost Comparison of Starting Materials

Starting MaterialSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
This compoundChem-Impex$89.13100 mg$891.30
L-PhenylalanineBulkSupplements$16.97250 g$0.07
Borane dimethyl sulfide complexSigma-Aldrich$88.5025 mL~$3.54/mL
Lithium aluminum hydrideSigma-Aldrich$112.0010 g$11.20

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-scale quantities and bulk pricing may differ significantly.

Table 2: Comparison of Synthetic Routes to (S)-2-benzylpiperazine

ParameterRoute A: From this compoundRoute B: From L-Phenylalanine
Starting Material This compoundL-Phenylalanine
Number of Steps 1 (Deprotection)3
Key Intermediates None(S)-3-benzylpiperazine-2,5-dione
Overall Yield High (typically >95%)Moderate (variable, dependent on each step)
Key Reagents Trifluoroacetic acid or HClDCC, Ethylenediamine, Borane or LiAlH₄
Chiral Integrity MaintainedGenerally maintained
Scalability StraightforwardRequires optimization for each step
Purification Simple acid-base extraction/crystallizationMultiple chromatographic purifications may be needed

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route A: Deprotection of this compound

Protocol: Acid-Catalyzed Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the stirred solution at 0 °C, add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (2-4 equivalents) or a solution of hydrochloric acid (HCl) in dioxane (4M).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, (S)-2-benzylpiperazine.

  • Purification: The product can be further purified by crystallization or distillation if necessary.

Route B: Synthesis of (S)-2-benzylpiperazine from L-Phenylalanine

Protocol: Multi-step Synthesis

  • Step 1: Formation of N-Cbz-L-phenylalanine: Protect the amino group of L-phenylalanine with a carboxybenzyl (Cbz) group using benzyl chloroformate in the presence of a base.

  • Step 2: Cyclization to Piperazinone: Couple the Cbz-protected phenylalanine with an N-protected ethylenediamine derivative, followed by deprotection and intramolecular cyclization to form the chiral piperazin-2-one intermediate.

  • Step 3: Reduction to Piperazine: Reduce the piperazinone to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂).

    • Reduction with LiAlH₄: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the piperazinone (1.0 eq) in THF dropwise. After the addition, the reaction mixture is typically refluxed for several hours. The reaction is then carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to give the crude product.

    • Reduction with BH₃·SMe₂: Add borane dimethyl sulfide complex (excess) to a solution of the piperazinone in THF at 0 °C. The reaction is then typically stirred at room temperature or heated to reflux until the reaction is complete. The reaction is quenched by the slow addition of methanol, followed by an acidic workup.

  • Purification: The final product, (S)-2-benzylpiperazine, is typically purified by column chromatography or crystallization.

Mandatory Visualization

To illustrate a potential application of the synthesized chiral piperazine, the following diagram depicts a simplified experimental workflow for its incorporation into a target molecule, followed by a biological assay.

G cluster_synthesis Synthetic Workflow cluster_assay Biological Evaluation start This compound deprotection Deprotection (TFA or HCl) start->deprotection piperazine (S)-2-benzylpiperazine deprotection->piperazine coupling Coupling Reaction (e.g., Amide formation) piperazine->coupling target Target Molecule (e.g., Vestipitant precursor) coupling->target assay_start Target Molecule target->assay_start binding_assay NK1 Receptor Binding Assay assay_start->binding_assay functional_assay Functional Assay (e.g., Calcium mobilization) binding_assay->functional_assay data Biological Activity Data functional_assay->data

Caption: A simplified workflow illustrating the synthesis and biological evaluation of a target molecule.

The following diagram illustrates the general signaling pathway of the Neurokinin-1 (NK1) receptor, a target for drugs synthesized using chiral piperazine intermediates like Vestipitant.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the Neurokinin-1 (NK1) receptor signaling pathway.

Conclusion

The choice between using this compound and embarking on a chiral pool synthesis from L-phenylalanine is a classic example of the trade-offs in synthetic chemistry.

  • This compound is the superior choice for rapid, small-scale synthesis where the primary drivers are speed and reliability . The high cost of the starting material is offset by the reduced number of steps, higher overall yield, and simpler purification, leading to lower labor and solvent costs.

  • The chiral pool synthesis from L-phenylalanine is more advantageous for large-scale, cost-sensitive projects . The significantly lower cost of the starting material makes it an economically attractive option, provided that the multi-step synthesis can be optimized to achieve acceptable yields and that the increased labor and purification costs are manageable.

Ultimately, a thorough evaluation of project-specific factors is essential. For early-stage drug discovery and medicinal chemistry efforts where rapid access to a variety of analogs is crucial, the convenience of this compound is often worth the premium. For process development and large-scale manufacturing, the economic benefits of the chiral pool approach are likely to be the deciding factor.

Safety Operating Guide

Comprehensive Disposal Protocol for (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Laboratory Professionals in Research and Drug Development

This document provides a detailed, step-by-step guide for the safe handling and disposal of (S)-1-Boc-2-benzylpiperazine. The procedures outlined are based on the known hazards of piperazine derivatives and Boc-protected amines, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Core Safety Principles and Hazard Assessment

This compound and related compounds are classified as hazardous substances. Primary hazards include skin irritation, serious eye damage, and potential harm if swallowed.[1] Therefore, it is imperative to handle this compound with the utmost caution. All waste generated, including contaminated personal protective equipment (PPE) and labware, must be treated as hazardous waste.

Table 1: Hazard Identification and Mitigation

HazardDescriptionPrimary Mitigation
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns upon prolonged contact.[1]Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and a lab coat.
Serious Eye Damage Can cause serious and potentially irreversible eye damage.[1]Wear chemical safety goggles or a face shield.
Acute Toxicity (Oral) Harmful if swallowed.[1]Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]Handle in a well-ventilated area, preferably within a certified chemical fume hood.

II. Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory when handling this compound in any form.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Double-gloving is recommended.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated.
Eye Protection Chemical safety goggles or a face shield must be worn.Protects eyes from splashes or airborne particles.
Lab Coat A dedicated lab coat, preferably disposable, should be worn.Prevents contamination of personal clothing.
Respiratory Protection A respirator may be necessary if there is a risk of dust or aerosol formation.Protects against inhalation of the compound.

III. Experimental Protocol: Waste Collection and Packaging

The proper segregation and packaging of waste are critical to prevent accidental exposure and ensure regulatory compliance.

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.

    • Segregate waste into clearly labeled containers for solids and liquids.

  • Waste Collection and Storage :

    • Use chemically compatible and leak-proof containers for waste collection.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure proper ventilation.

  • Contain the Spill : For solid spills, use dry clean-up procedures and avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect and Package : Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

V. Disposal Plan

The final disposal of this compound must be conducted by licensed professionals.

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

VI. Diagrams

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste This compound B Wear Full PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Solid Waste to Container C->D E Transfer Liquid Waste to Container C->E F Segregate from Incompatible Waste D->F E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange Pickup by Licensed Waste Contractor I->J K Complete Waste Disposal Documentation J->K Spill Spill Occurs Spill_Protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Collect 4. Decontaminate Spill->Spill_Protocol Spill_Protocol->D Spill_Protocol->E

Caption: Logical workflow for the safe disposal of this compound.

SpillResponse Figure 2. Spill Response Logical Relationship Start Spill Detected Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Assess Assess Spill (Solid or Liquid) PPE->Assess Contain_Solid Contain Solid Spill (Avoid Dust) Assess->Contain_Solid Solid Contain_Liquid Contain Liquid Spill (Use Absorbent) Assess->Contain_Liquid Liquid Collect Collect Contaminated Material Contain_Solid->Collect Contain_Liquid->Collect Package Package in Labeled Hazardous Waste Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose_Materials Dispose of Cleaning Materials as Hazardous Waste Decontaminate->Dispose_Materials End Spill Managed Dispose_Materials->End

Caption: Logical relationships in the spill response protocol.

References

Essential Safety and Operational Guide for Handling (S)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-1-Boc-2-benzylpiperazine. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer was not located, the following guidance is based on data for closely related compounds such as 1-Boc-piperazine and other N-Boc protected benzylpiperazines. These compounds are known to cause skin, eye, and respiratory irritation, with some analogs presenting more severe hazards.[1][2]

Personal Protective Equipment (PPE) Summary

A risk assessment should always precede the handling of any chemical. Based on available data for analogous compounds, the following personal protective equipment is recommended.

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.ANSI Z87.1 (US) or EN 166 (EU)[2][3]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile). Inspect before use and replace immediately if contaminated. - Lab Coat: Chemically resistant lab coat or gown. - Footwear: Closed-toe shoes.EN 374 (EU) or US F739 for gloves.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified fume hood or if dusts/aerosols may be generated.[2][4][5]NIOSH/MSHA or EN 149[2][5]

Experimental Protocols: Safe Handling and Disposal

1. Pre-Handling Preparations

  • Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the procedure.

2. Donning Personal Protective Equipment (PPE) A strict sequence for putting on PPE should be followed to ensure maximum protection.

  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Lab Coat: Put on a clean, fully-fastened lab coat.

  • Respiratory Protection (if required): If a respirator is necessary, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

3. Handling the Chemical

  • All manipulations of this compound, including weighing and transferring, should be conducted within a fume hood to minimize inhalation exposure.

  • Use non-sparking tools and explosion-proof equipment if the material is a flammable solid.[3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Keep the container tightly closed when not in use.[1][6]

4. Post-Handling Procedures

  • Clean the work area thoroughly after use.

  • Decontaminate any equipment that has come into contact with the chemical.

5. Doffing Personal Protective Equipment (PPE) The removal of PPE should be done carefully to prevent contamination.

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated chemical waste container.

  • Gown/Lab Coat: Remove the lab coat by unfastening it and rolling it away from the body. Place it in the appropriate container for laundry or disposal.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back of the head.

  • Respiratory Protection (if required): Remove the respirator from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Operational and Disposal Plans

Contingency Plan for Spills and Exposure

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the contaminated area.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and absorbed spill material, must be collected in clearly labeled, sealed containers.

  • Disposal Method: Dispose of all chemical waste through a licensed hazardous waste disposal contractor.[1][6] Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

prep 1. Pre-Handling - Designate Area - Check Safety Equipment - Gather Materials don_ppe 2. Don PPE - Hand Hygiene - Gown - Respirator (if needed) - Goggles/Face Shield - Gloves prep->don_ppe handle 3. Chemical Handling (Inside Fume Hood) - Weighing - Transferring - Reaction Setup don_ppe->handle post_handle 4. Post-Handling - Clean Work Area - Decontaminate Equipment handle->post_handle spill Spill or Exposure Contingency Plan handle->spill doff_ppe 5. Doff PPE - Gloves - Gown - Goggles - Respirator - Hand Hygiene post_handle->doff_ppe post_handle->spill disposal 6. Waste Disposal - Segregate Waste - Label & Seal Container - Contact Waste Disposal doff_ppe->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.